molecular formula C5H10N2 B2875924 2-Amino-3-methylbutanenitrile CAS No. 4475-96-1

2-Amino-3-methylbutanenitrile

Cat. No.: B2875924
CAS No.: 4475-96-1
M. Wt: 98.149
InChI Key: ZMMPZEFSSVTIIW-UHFFFAOYSA-N
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Description

2-Amino-3-methylbutanenitrile is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMPZEFSSVTIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4475-96-1
Record name 2-amino-3-methylbutanenitrile
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Foundational & Exploratory

Synthesis of 2-Amino-3-methylbutanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-methylbutanenitrile, a key intermediate in the production of the essential amino acid valine and other valuable chemical entities. The primary focus of this document is the well-established Strecker synthesis, a robust and widely utilized method for the preparation of α-amino nitriles.

Introduction

This compound, also known as α-aminoisovaleronitrile or valine nitrile, is a crucial building block in organic synthesis. Its primary application lies in the synthesis of valine, one of the twenty proteinogenic amino acids. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the industrial and laboratory-scale production of α-amino acids and their nitrile precursors.[1][2] The reaction involves the one-pot, three-component condensation of an aldehyde (or ketone), ammonia (B1221849), and a cyanide source.[1] This guide will detail the synthesis of this compound from isobutyraldehyde (B47883).

Reaction Pathway: The Strecker Synthesis

The Strecker synthesis of this compound proceeds via a two-step mechanism within a single reaction vessel. Initially, isobutyraldehyde reacts with ammonia to form an imine intermediate. Subsequently, the nucleophilic addition of a cyanide ion to the imine yields the final product, this compound.

Strecker_Synthesis Isobutyraldehyde Isobutyraldehyde Imine Iminium Ion Intermediate Isobutyraldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Product This compound Imine->Product + CN- Cyanide Cyanide (CN-) Cyanide->Product

Caption: Strecker synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a procedure described in Chinese patent CN102070473B for the synthesis of this compound as an intermediate for D-valine production.[3]

Materials:

Procedure:

  • To a 1000 mL reaction flask, add 200 g of 30% sodium cyanide solution, 86.4 g of ammonium chloride, and 111 g of 25% ammonia solution.

  • Stir the mixture to dissolve all solids and then cool the flask to 0°C using an ice bath.

  • Slowly add 100.4 g of isobutyraldehyde to the reaction mixture dropwise, ensuring the temperature is maintained.

  • After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

  • After the reaction period, cool the mixture and perform a liquid-liquid extraction with dichloromethane (3 x 200 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure at 35°C.

  • The remaining liquid is the crude this compound.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.[3]

ParameterValue
Reactants
Isobutyraldehyde100.4 g
30% Sodium Cyanide Solution200 g
Ammonium Chloride86.4 g
25% Ammonia Solution111 g
Reaction Conditions
Initial Temperature0°C
Reaction Temperature40°C
Reaction Time5 hours
Product
Product NameThis compound
Yield119 g (87.4%)
AppearanceResidual liquid after evaporation

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and isolation of this compound.

Experimental_Workflow Start Start Mixing Mix NaCN, NH4Cl, and NH3 solution Start->Mixing Cooling Cool to 0°C Mixing->Cooling Addition Add Isobutyraldehyde dropwise Cooling->Addition Reaction Heat to 40°C for 5 hours Addition->Reaction Extraction Extract with Dichloromethane Reaction->Extraction Drying Dry organic phase with Na2SO4 Extraction->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Product This compound (Product) Evaporation->Product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance):

  • A doublet for the two methyl groups of the isopropyl moiety.

  • A multiplet for the methine proton of the isopropyl group.

  • A singlet or broad singlet for the amine protons.

  • A singlet for the α-proton adjacent to the amino and nitrile groups.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Signals for the two equivalent methyl carbons of the isopropyl group.

  • A signal for the methine carbon of the isopropyl group.

  • A signal for the α-carbon bonded to the amino and nitrile groups.

  • A signal for the nitrile carbon.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2200-2260 cm⁻¹.

  • N-H stretching vibrations for the primary amine, appearing as one or two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl groups.

Safety Considerations

  • Cyanides: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Reactions involving cyanides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Ammonia: Ammonia solution is corrosive and has a pungent odor. It should be handled in a fume hood.

  • Isobutyraldehyde: Isobutyraldehyde is a flammable liquid and an irritant. Handle with care and avoid ignition sources.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

The Strecker synthesis provides an efficient and well-documented route for the production of this compound from readily available starting materials. The protocol detailed in this guide, derived from patent literature, offers a practical method for its synthesis with a high reported yield. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for the synthesis and understanding of this important chemical intermediate. Further research to obtain and publish detailed spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

Structural Analysis of 2-Amino-3-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Spectroscopic and Physicochemical Properties for Researchers and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Amino-3-methylbutanenitrile (α-aminoisovaleronitrile), a key chemical intermediate. This document collates essential physicochemical data, detailed spectroscopic analysis, and standardized experimental protocols to support its application in research and development.

Physicochemical Properties

This compound is a flammable and corrosive liquid, harmful if swallowed, inhaled, or in contact with skin.[1] It possesses a molecular formula of C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol .[1] A summary of its key computed properties is presented below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 4475-96-1PubChem[1]
Molecular Weight 98.15 g/mol PubChem[1]
Exact Mass 98.084398327 DaPubChem[1]
Topological Polar Surface Area 49.8 ŲPubChem[1]
InChIKey ZMMPZEFSSVTIIW-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)C(C#N)NPubChem[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, the following data is predicted based on its structure and analysis of similar compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group will feature a doublet for the two methyl groups and a multiplet for the single methine proton. The methine proton adjacent to the nitrile and amino groups will appear as a distinct signal, and the amino group protons may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display five distinct signals, one for each unique carbon atom: the nitrile carbon, the two methine carbons, and the two methyl carbons of the isopropyl group.

Predicted NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH(NH₂)CN3.5 - 3.8Doublet1H
-CH(CH₃)₂2.0 - 2.3Multiplet1H
-NH₂1.5 - 2.5Broad Singlet2H
-CH(CH₃)₂1.0 - 1.2Doublet6H
¹³C NMR Predicted Chemical Shift (ppm)
-C≡N120 - 125
-CH(NH₂)CN45 - 50
-CH(CH₃)₂30 - 35
-CH(CH₃)₂18 - 22

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for this compound are summarized below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300 - 3500 (two bands)
C-H (Alkyl)Stretching2850 - 3000
C≡N (Nitrile)Stretching2210 - 2260 (weak to medium)
N-H (Amino)Bending1590 - 1650

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (98.08). Common fragmentation patterns would involve the loss of the nitrile group (CN), the amino group (NH₂), or cleavage of the isopropyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of aminonitriles.

3.1. Synthesis via Strecker Reaction

A common method for synthesizing α-aminonitriles is the Strecker synthesis.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ammonium chloride in water.

  • Add isobutyraldehyde to the stirred solution.

  • Slowly add an aqueous solution of sodium cyanide dropwise to the mixture. Caution: This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product via vacuum distillation or column chromatography.

3.2. Spectroscopic Analysis Protocols

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[2]

    • Process the data to determine chemical shifts, multiplicities, and integrations.

  • IR Spectroscopy:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[2]

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.[2]

    • Identify the characteristic absorption bands corresponding to the functional groups.

  • Mass Spectrometry:

    • Acquire the mass spectrum using a mass spectrometer, typically with an electron ionization (EI) source.[2]

    • Introduce the sample into the ion source where it is bombarded with electrons (typically at 70 eV).[2]

    • The resulting fragments are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Analytical Workflow

The logical process for the structural analysis of this compound is outlined in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Strecker Synthesis (Isobutyraldehyde + NH4Cl + NaCN) purify Purification (Distillation / Chromatography) start->purify ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation purify->ms Pure Sample ir Infrared (IR) Spectroscopy - Identify Functional Groups (C≡N, N-H, C-H) purify->ir Pure Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map C-H Framework - Confirm Connectivity purify->nmr Pure Sample data Data Interpretation & Correlation ms->data ir->data nmr->data structure Structure Confirmed: This compound data->structure

Workflow for the synthesis and structural elucidation of this compound.

The diagram illustrates the synthesis of the target compound, followed by parallel spectroscopic analyses. The data from these techniques are then integrated to confirm the final chemical structure. This systematic approach ensures accurate and reliable characterization, which is critical for its use in further research and development applications.

References

Unraveling the Biological Profile of 2-Amino-3-methylbutanenitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, a simple aminonitrile derivative of the amino acid valine, presents a chemical structure of interest in both prebiotic chemistry and as a potential building block in medicinal chemistry. Despite its structural simplicity and relationship to a proteinogenic amino acid, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological activities. This technical guide synthesizes the currently available information on this compound, focusing on its chemical properties and known safety data, while also highlighting the conspicuous absence of in-depth biological studies.

Chemical and Physical Properties

A foundational understanding of a compound's biological activity begins with its physicochemical characteristics. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₅H₁₀N₂[1]
Molecular Weight 98.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 4475-96-1[1]
Synonyms 2-amino-3-methylbutyronitrile, α-aminoisovaleronitrile[1]

Biological Activity: An Overview of the Knowledge Gap

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound in terms of therapeutic effects, mechanism of action, or quantitative pharmacological data such as IC₅₀ or EC₅₀ values. The compound is mentioned in the context of prebiotic synthesis, suggesting its potential role in the origins of life, but this does not provide insight into its interaction with contemporary biological systems.[1]

While the broader class of aminonitriles is known to possess a range of biological activities and are utilized as intermediates in the synthesis of pharmaceuticals, this general information cannot be directly extrapolated to this compound without specific experimental validation. The nitrile functional group itself is present in numerous natural products and pharmaceuticals, contributing to a wide array of biological effects.[2][3]

A study was identified for a related derivative, 2-nitrooxy ethyl 2-amino 3-methylbutanoate, which was investigated for its effects on exercise performance. However, the presence of the nitrooxy and ester functional groups fundamentally alters the compound's chemical nature and biological properties, and therefore, these findings are not applicable to this compound.

Toxicology and Safety Data

The primary information available for this compound pertains to its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements: [1]

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

These classifications indicate that this compound should be handled with appropriate personal protective equipment and safety precautions in a laboratory setting. There is a lack of published in-depth toxicological studies, such as the determination of an LD₅₀ (median lethal dose).

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation could be cited. For researchers interested in investigating this compound, a general workflow for initial screening could be proposed.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation node_cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) node_target_binding Target-Based Assays (if putative targets are known) node_cytotoxicity->node_target_binding node_phenotypic Phenotypic Screening (e.g., cell migration, proliferation) node_cytotoxicity->node_phenotypic node_pk Pharmacokinetic Studies (ADME) node_target_binding->node_pk Promising Hits node_phenotypic->node_pk Promising Hits node_efficacy Efficacy Models (disease-specific) node_pk->node_efficacy node_toxicology Toxicology Studies (acute and chronic) node_efficacy->node_toxicology node_data Data Analysis & Interpretation node_efficacy->node_data node_toxicology->node_data node_synthesis Compound Synthesis & Characterization node_synthesis->node_cytotoxicity Initial Screening

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound modulates any specific signaling pathways. Any investigation into its biological activity would need to include initial broad screening to identify potential molecular targets and affected pathways.

Conclusion

References

An In-depth Technical Guide to 2-Amino-3-methylbutanenitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile or valine nitrile, is a crucial intermediate in the synthesis of the essential amino acid valine. Its history is intrinsically linked to the development of the Strecker amino acid synthesis, a foundational reaction in organic chemistry dating back to 1850. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on the experimental protocols and reaction mechanisms relevant to its formation. While this compound is primarily generated in situ and rapidly converted to valine, this guide consolidates the available information to support researchers in understanding its chemical context.

Discovery and Historical Context

The discovery of this compound is not attributed to a single event but is rather a consequence of the pioneering work of Adolph Strecker in 1850. His development of the Strecker synthesis, a method to produce α-amino acids from aldehydes or ketones, laid the groundwork for the creation of numerous amino acids, including valine.[1][2][3] The synthesis proceeds through an α-aminonitrile intermediate; in the case of valine synthesis starting from isobutyraldehyde, this intermediate is this compound.[2][4]

Historically, the Strecker synthesis provided a straightforward and robust method for the laboratory preparation of amino acids, which were otherwise only accessible through the hydrolysis of natural proteins.[4] The original protocol utilized isobutyraldehyde, ammonia, and hydrogen cyanide.[2] Over the years, modifications have been introduced to improve safety and yield, such as the use of cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with an ammonium (B1175870) salt like ammonium chloride (NH4Cl).[2]

Physicochemical Properties

Detailed experimental data for the isolated this compound is scarce in the literature, as it is typically synthesized and used in the subsequent hydrolysis step without purification. However, computational data and general properties of similar nitriles provide some insight into its characteristics.

Table 1: Computed Physicochemical Properties of this compound [5][6]

PropertyValueSource
Molecular FormulaC5H10N2PubChem[5]
Molecular Weight98.15 g/mol PubChem[5]
XLogP30.4PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count2PubChem[5]
Exact Mass98.084398327PubChem[5]
Monoisotopic Mass98.084398327PubChem[5]
Topological Polar Surface Area49.8 ŲPubChem[5]
Heavy Atom Count7PubChem[5]

Synthesis of this compound (Strecker Synthesis)

The primary and most historically significant method for the synthesis of this compound is the Strecker synthesis. This reaction is a three-component condensation of an aldehyde (isobutyraldehyde), ammonia, and a cyanide source.

Reaction Mechanism

The mechanism of the Strecker synthesis is a two-part process, with the first part being the formation of the α-aminonitrile.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack Isobutyraldehyde Isobutyraldehyde Protonated_Aldehyde Protonated Aldehyde Isobutyraldehyde->Protonated_Aldehyde + H+ Ammonia Ammonia (NH3) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Tetrahedral_Intermediate + NH3 Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion - H2O Aminonitrile This compound Iminium_Ion->Aminonitrile + CN- Cyanide Cyanide (CN-)

Caption: Mechanism of this compound formation.

  • Imine Formation: The reaction initiates with the protonation of the carbonyl oxygen of isobutyraldehyde, which increases its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of an iminium ion.[1][2]

  • Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, resulting in the formation of this compound.[1][2]

Experimental Protocol: General Strecker Synthesis of α-Aminonitriles

Materials:

  • Aldehyde or ketone (e.g., Isobutyraldehyde)

  • Ammonium chloride (NH4Cl)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Methanol or another suitable solvent

  • Water

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • The aldehyde (isobutyraldehyde) is added to this solution.

  • A solution of potassium cyanide in water is then added dropwise to the aldehyde/ammonium chloride mixture, typically with cooling in an ice bath to control the exothermic reaction.

  • The reaction mixture is stirred for a specified period, often several hours, at room temperature or with gentle heating to drive the reaction to completion.

  • The resulting α-aminonitrile, in this case, this compound, is often not isolated but is directly subjected to hydrolysis to form the corresponding amino acid (valine).

Note on Isolation: If isolation were to be attempted, it would likely involve extraction of the aminonitrile from the aqueous reaction mixture with an organic solvent, followed by drying and removal of the solvent under reduced pressure. However, due to the potential for instability and the common practice of direct hydrolysis, this is not a standard procedure.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not widely reported. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.

Table 2: Predicted and Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Doublet for the two methyl groups of the isopropyl group. - Multiplet for the methine proton of the isopropyl group. - Doublet for the methine proton adjacent to the amino and nitrile groups. - Broad singlet for the amino protons.
¹³C NMR - Signal for the nitrile carbon (typically in the range of 115-125 ppm). - Signal for the carbon bearing the amino and nitrile groups. - Signals for the carbons of the isopropyl group.
IR Spectroscopy - A sharp, medium-intensity peak around 2250-2210 cm⁻¹ corresponding to the C≡N stretch. - N-H stretching vibrations for the primary amine in the range of 3500-3300 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 98.15 g/mol . - Fragmentation patterns characteristic of the loss of the amino group, nitrile group, and parts of the isopropyl group.

Logical Workflow for Synthesis and Subsequent Reaction

The synthesis of this compound is a key step in the overall production of valine. The logical flow of this process is depicted below.

Synthesis_Workflow Start Starting Materials (Isobutyraldehyde, NH3, CN-) Reaction Strecker Synthesis Start->Reaction Intermediate This compound Reaction->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product Valine Hydrolysis->Product

Caption: Workflow for the synthesis of valine via this compound.

Conclusion

This compound holds a significant, albeit often uncredited, place in the history of organic chemistry as a pivotal intermediate in the Strecker synthesis of valine. While detailed characterization of the isolated compound is limited, an understanding of its formation through the well-established Strecker mechanism is crucial for researchers in synthetic organic chemistry and drug development. The methodologies and data presented in this guide, though based on a combination of historical accounts, theoretical predictions, and general principles, provide a solid foundation for appreciating the role of this important aminonitrile. Further research focused on the isolation and detailed characterization of this compound could provide valuable data for a more complete understanding of this foundational chemical species.

References

2-Amino-3-methylbutanenitrile CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 2-Amino-3-methylbutanenitrile

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and critical safety information, tailored for professionals in research and pharmaceutical development.

Chemical Identification and Properties

This compound, also known as α-aminoisovaleronitrile, is the nitrile analog of the proteinogenic amino acid valine. It serves as a versatile building block in organic synthesis. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name This compound
Synonyms 2-amino-3-methylbutyronitrile, α-aminoisovaleronitrile
CAS Number 4475-96-1[1]
Molecular Formula C₅H₁₀N₂[1]
IUPAC Name This compound[1]

| InChIKey | ZMMPZEFSSVTIIW-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 98.15 g/mol [1]
Monoisotopic Mass 98.0844 Da[1]
Physical Description Colorless liquid (reported)
Topological Polar Surface Area 49.8 Ų[1]

| XLogP3-AA (Predicted) | 0.4[1] |

Synthesis Protocol: Strecker Synthesis

The most common and direct method for synthesizing α-aminonitriles like this compound is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia (B1221849), and a cyanide source.[2][3] The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[3]

Experimental Protocol: General Procedure

This protocol is a representative example for the synthesis of this compound. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood due to the use of highly toxic cyanide.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (B47883) (1.0 eq) in an appropriate solvent such as methanol (B129727) or a buffered aqueous medium.

    • Cool the solution in an ice bath (0-5 °C).

    • Add a solution of ammonia or ammonium (B1175870) chloride (1.0-1.2 eq) dropwise to the cooled aldehyde solution while stirring.

    • Allow the mixture to stir at low temperature for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.

  • Nucleophilic Addition of Cyanide:

    • While maintaining the low temperature, slowly add a solution of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.1 eq), to the reaction mixture. The use of trimethylsilyl (B98337) cyanide (TMSCN) can also be employed.[4]

    • Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the mixture carefully with water.

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified further by vacuum distillation if necessary.

Below is a diagram illustrating the workflow of the Strecker synthesis for this compound.

Strecker_Synthesis cluster_reactants Step 1: Imine Formation cluster_intermediate Step 2: Cyanide Addition cluster_product Step 3: Product Formation Isobutyraldehyde Isobutyraldehyde Ammonia Ammonia (NH3) Iminium Iminium Ion Intermediate Isobutyraldehyde->Iminium + NH3 - H2O Ammonia->Iminium Product This compound Iminium->Product + CN⁻ Cyanide Cyanide Source (e.g., NaCN) Cyanide->Product

Strecker Synthesis Workflow

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of non-natural amino acids and their derivatives. Its structural similarity to valine makes it a key starting material for creating peptide mimics and other biologically active molecules.

  • Amino Acid Synthesis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield racemic valine, demonstrating its role as a direct precursor.[5]

  • Pharmaceutical Intermediates: α-Aminonitriles are recognized pharmacophores and are used as intermediates in the development of therapeutic agents. Notably, they are key structural motifs in certain classes of enzyme inhibitors, such as those targeting cysteine proteases like cathepsins, which are implicated in conditions like osteoporosis.[6]

  • Prodrug Development: The broader class of amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties such as bioavailability, solubility, and targeted delivery.[7]

The logical relationship of this compound to its precursors and key derivative product, the amino acid valine, is shown below.

Logical_Relationship Reactant1 Isobutyraldehyde Target This compound (α-Aminonitrile) Reactant1->Target Strecker Synthesis Reactant2 Ammonia Reactant2->Target Strecker Synthesis Reactant3 Cyanide Reactant3->Target Strecker Synthesis Product Valine (α-Amino Acid) Target->Product Hydrolysis

References

physical and chemical characteristics of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Amino-3-methylbutanenitrile. The information is curated to support research, development, and drug discovery activities involving this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound, also known as α-aminoisovaleronitrile, is a colorless liquid and a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.[1] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound [2]

IdentifierValue
IUPAC Name This compound
CAS Number 4475-96-1
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol
Canonical SMILES CC(C)C(C#N)N
InChI Key ZMMPZEFSSVTIIW-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Colorless liquid[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Insoluble in water (for the related compound 2-amino-2-methylbutyronitrile)[3]

Chemical Synthesis

The primary synthetic route to this compound is the Strecker synthesis. This versatile reaction involves the one-pot, three-component condensation of an aldehyde (isobutyraldehyde), a source of ammonia (B1221849) (such as ammonium (B1175870) chloride), and a cyanide source (such as potassium cyanide).[4][5][6]

General Strecker Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of α-aminonitriles, which can be adapted for this compound.

Materials:

Procedure:

  • Imine Formation: In a well-ventilated fume hood, dissolve isobutyraldehyde and ammonium chloride in a suitable solvent like methanol or a methanol/water mixture. Stir the solution to facilitate the formation of the corresponding imine.[6][7]

  • Cyanide Addition: Carefully add a solution of potassium cyanide or sodium cyanide to the reaction mixture. The cyanide anion will act as a nucleophile, attacking the imine to form the α-aminonitrile.[4][7] The reaction is typically carried out at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction mixture, for example, by adding it to ice-water. Acidify the aqueous layer with hydrochloric acid and wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.

  • Isolation: Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product, this compound, into an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation .[8] This technique is suitable for thermally stable liquids and helps to separate the product from non-volatile impurities and solvents with different boiling points.

Generalized Vacuum Distillation Protocol:

  • Assemble a vacuum distillation apparatus.

  • Place the crude product in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the flask to initiate distillation.

  • Collect the fraction that distills over at a constant temperature and pressure.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the amino and nitrile groups, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two methine carbons, and the methyl carbons.

Note: Specific experimental NMR data for this compound were not found in the searched literature. Predicted spectra can be used as a reference for experimental validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve volatility and chromatographic peak shape.[9]

Generalized GC-MS Protocol for Aminonitriles:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent) to increase volatility.

  • GC Separation: Inject the sample onto a GC equipped with an appropriate capillary column to separate the components.

  • MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection, providing a mass spectrum that can be used for identification.

Reactivity and Chemical Profile

This compound possesses two reactive functional groups: an amino group and a nitrile group. This dual functionality makes it a versatile intermediate.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming the amino acid valine.[3]

  • Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation and alkylation.

  • Incompatibilities: Nitriles are generally incompatible with strong oxidizing acids, other oxidizing agents, and bases. Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[3]

Biological and Pharmaceutical Relevance

While specific signaling pathways for this compound are not documented, the broader class of aminonitriles has significant pharmacological importance. They are recognized as valuable building blocks in the synthesis of various biologically active molecules.[10][11]

  • Enzyme Inhibition: The nitrile group can act as a "warhead" in enzyme inhibitors, participating in reversible covalent interactions with active site residues, such as the cysteine in cysteine proteases.[12]

  • Drug Development: Aminonitriles are key intermediates in the synthesis of various pharmaceutical agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes and cathepsin K inhibitors for osteoporosis.[12] Their utility also extends to potential anticancer, antibacterial, antiviral, and antifungal agents.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

GHS Hazard Statements: [2]

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Visualizations

Synthesis Workflow: Strecker Synthesis

Strecker_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Isobutyraldehyde Isobutyraldehyde Imine_Formation Imine Formation Isobutyraldehyde->Imine_Formation Ammonia Ammonia (from NH4Cl) Ammonia->Imine_Formation Cyanide Cyanide (from KCN) Nucleophilic_Addition Nucleophilic Addition of Cyanide Cyanide->Nucleophilic_Addition Imine_Formation->Nucleophilic_Addition Intermediate Imine Product This compound Nucleophilic_Addition->Product

Caption: Strecker synthesis of this compound.

Purification Workflow: Vacuum Distillation

Purification_Workflow Crude Crude this compound Setup Assemble Vacuum Distillation Apparatus Crude->Setup Reduce_Pressure Reduce Pressure Setup->Reduce_Pressure Heat Apply Heat Reduce_Pressure->Heat Collect Collect Pure Fraction Heat->Collect Pure Purified this compound Collect->Pure

Caption: Purification by vacuum distillation.

Logical Relationship: Role in Drug Discovery

Drug_Discovery_Role Aminonitrile This compound Intermediate Versatile Chemical Intermediate Aminonitrile->Intermediate is a Bioactive Biologically Active Molecules Intermediate->Bioactive used to synthesize Pharmaceuticals Pharmaceuticals Bioactive->Pharmaceuticals are developed into

Caption: Role as a pharmaceutical intermediate.

References

Potential Research Areas for 2-Amino-3-methylbutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile or valine nitrile, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive nitrile group and a chiral center, makes it a valuable building block for the synthesis of α-amino acids, particularly the essential amino acid valine, and its derivatives. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and, most importantly, outlines promising areas for future research and development, particularly in the context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol
CAS Number 4475-96-1
Appearance Colorless liquid (presumed)
IUPAC Name This compound
Synonyms α-aminoisovaleronitrile, valine nitrile
XLogP3 0.4
Topological Polar Surface Area 49.8 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Strecker synthesis, a well-established method for the preparation of α-amino acids and their nitrile precursors.

Synthesis of this compound via Strecker Reaction

This protocol is adapted from a patented industrial method.

Reaction Scheme:

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a 5000 mL flask, add 1000 g of a 30% sodium cyanide solution, 500 g of ammonium chloride, and 600 g of a 25% ammonia solution.

    • Stir the mixture to dissolve the solids and cool the flask to 0 °C in an ice bath.

    • Slowly add 500 g of isobutyraldehyde dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, heat the reaction mixture to 40 °C and maintain for 5 hours.

    • Cool the reaction mixture and extract the product three times with 1000 mL of dichloromethane.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Remove the solvent by vacuum distillation at 35 °C. The remaining liquid is this compound.

  • Yield: Approximately 85%.

Hydrolysis to Valine Amide (Intermediate for Valine Synthesis)

The nitrile can be hydrolyzed to the corresponding amide, a key step towards the synthesis of valine.

Reaction Scheme:

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a 1000 mL flask, dissolve 14 g of sodium hydroxide in a mixture of 500 mL of methanol and 50 g of distilled water.

    • Add 85 g of this compound to the solution.

    • Cool the mixture to below 0 °C and add 60 g of acetone.

    • Maintain the reaction temperature between 0-5 °C for 5 hours.

    • Concentrate the reaction mixture under reduced pressure at 38 °C to remove the solvent.

    • Add 200 mL of distilled water to the residue and extract three times with chloroform.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at 38 °C to obtain the semi-solid product.

  • Yield: Approximately 84.5%.

Potential Research Areas

The unique structural features of this compound and its derivatives make them attractive candidates for further investigation in several areas of drug discovery and development. The nitrile group, in particular, has been identified as a key "warhead" in a number of potent and selective enzyme inhibitors.

Development of Novel Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Background: DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibitors of DPP-4 are an established class of drugs for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors, such as vildagliptin (B1682220) and saxagliptin, are α-amino nitrile derivatives. The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent and sustained inhibition.

Research Opportunity: this compound provides a scaffold that is highly analogous to the valine-pyrrolidide structure that was one of the initial hits for DPP-4 inhibition. There is a significant opportunity to synthesize a library of novel N-substituted derivatives of this compound and evaluate their inhibitory activity against DPP-4. The isopropyl group of the valine nitrile core can be explored for its interactions within the S1 pocket of the enzyme, while modifications to the amino group can be designed to interact with the S2 pocket, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Diagram: Proposed DPP-4 Inhibition Workflow

DPP4_Inhibition_Workflow cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A 2-Amino-3- methylbutanenitrile B N-Acylation/ Alkylation A->B C Library of Novel Valine Nitrile Derivatives B->C D In vitro DPP-4 Inhibition Assay C->D E SAR Studies D->E F Selectivity Profiling (DPP-8, DPP-9) E->F G ADME/Tox Screening F->G H In vivo Efficacy (Animal Models) G->H I Candidate Selection H->I

Caption: Workflow for the discovery of novel DPP-4 inhibitors.

Exploration as Cysteine Protease Inhibitors: Targeting Cathepsin K

Background: Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including bone resorption, immune response, and cancer progression. Cathepsin K, a lysosomal cysteine protease, is a key enzyme in bone degradation by osteoclasts and is a validated target for the treatment of osteoporosis. Similar to serine proteases, the catalytic mechanism of cysteine proteases involves a nucleophilic attack by a cysteine residue. Nitrile-based inhibitors have been shown to be effective against cysteine proteases by forming a reversible thioimidate adduct with the active site cysteine. Several potent and selective cathepsin K inhibitors are based on a dipeptide nitrile scaffold.

Research Opportunity: The α-amino nitrile moiety of this compound can serve as a starting point for the design of novel cathepsin K inhibitors. Research in this area could focus on synthesizing di- and tri-peptide mimetics where this compound occupies the P1 position, with the nitrile group acting as the "warhead" targeting the catalytic Cys25 residue of cathepsin K. Modifications at the P2 and P3 positions can be systematically explored to optimize interactions with the S2 and S3 pockets of the enzyme, thereby enhancing potency and selectivity against other cathepsins (e.g., B, L, and S).

Diagram: Cathepsin K Inhibition Mechanism

CathepsinK_Inhibition cluster_enzyme Cathepsin K Active Site Enzyme Cys25-SH His162-Im TransitionState Thioimidate Adduct (Reversible Covalent Bond) Enzyme->TransitionState Nucleophilic Attack by Cys25-S⁻ Inhibitor Valine Nitrile Derivative (R-CH(NHR')-C≡N) Inhibitor->Enzyme Binding TransitionState->Enzyme Reversal

Caption: Reversible covalent inhibition of Cathepsin K.

Asymmetric Synthesis and Chiral Derivatives

Background: this compound possesses a chiral center at the α-carbon. For most pharmaceutical applications, a single enantiomer is required to ensure target specificity and reduce off-target effects. While the classical Strecker synthesis yields a racemic mixture, there is a growing interest in developing asymmetric methods for the synthesis of α-amino nitriles.

Research Opportunity: A significant area of research would be the development of a robust and scalable asymmetric synthesis of (R)- or (S)-2-amino-3-methylbutanenitrile. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolution methods. Access to enantiomerically pure starting material would be a critical enabler for the development of stereospecific inhibitors of DPP-4 and cathepsin K, potentially leading to drugs with improved therapeutic indices.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Predicted): The proton spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a doublet for the α-proton, and a broad singlet for the amino protons.

  • ¹³C NMR (Predicted): The carbon spectrum should display distinct signals for the two non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the α-carbon, and the nitrile carbon.

  • IR Spectroscopy (Predicted): Key characteristic peaks would include a sharp, medium-intensity band around 2240-2260 cm⁻¹ for the C≡N stretch and N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

  • Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a promising and underexplored building block for the development of novel therapeutics. Its structural similarity to the core of several clinically successful enzyme inhibitors, particularly in the areas of diabetes and osteoporosis, highlights its potential. Future research should focus on the rational design and synthesis of derivatives targeting serine and cysteine proteases, alongside the development of efficient asymmetric synthetic routes. Such efforts could unlock the full therapeutic potential of this versatile molecule.

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-3-methylbutanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile, is a key intermediate in synthetic organic chemistry, most notably as a precursor to the essential amino acid valine and its derivatives. The synthesis of α-amino acids from α-aminonitriles is a well-established methodology, often referred to as the Strecker synthesis. This process typically involves the reaction of an aldehyde (in this case, isobutyraldehyde) with ammonia (B1221849) and a cyanide source to form the α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. Due to its bifunctional nature, containing both a primary amine and a nitrile group, this compound serves as a versatile building block for the introduction of the valine scaffold into more complex molecules, a feature of interest in drug discovery and development.

These application notes provide detailed protocols and quantitative data for key transformations involving this compound, focusing on its conversion to downstream products relevant to organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 2-amino-3-methylbutyrylamide from this compound, a key step in the synthesis of D-valine.[1] The data is extracted from various examples within the cited patent, showcasing the impact of different solvents and ketone catalysts on the reaction outcome.

Example No. Solvent Ketone Catalyst Reaction Time (h) Reaction Temperature (°C) Yield (%)
1.2Methanol (B129727)Acetone (B3395972)60-575.5
1.4EthanolAcetone60-575.5
2.3Methanol2-Butanone80-569.5
2.4Ethanol2-Butanone80-563.1

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylbutyrylamide

This protocol describes the synthesis of racemic 2-amino-3-methylbutyrylamide from this compound using a ketone catalyst in an alkaline solution, as adapted from patent CN102070473B.[1]

Materials:

Procedure:

  • In a 500 mL flask, prepare a solution by dissolving 6.66 g of sodium hydroxide in 250 mL of methanol and 30 g of distilled water with stirring.

  • To this solution, add 42.5 g of this compound.

  • Cool the reaction mixture to below 0 °C using an ice bath.

  • Slowly add 29 g of acetone to the cooled mixture.

  • Maintain the reaction temperature between 0 and 5 °C and stir for 6 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure at 38 °C to remove the methanol.

  • To the residue, add 100 mL of distilled water.

  • Extract the aqueous layer three times with 500 mL of chloroform.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the chloroform by concentrating under reduced pressure at 38 °C to obtain the semi-solid product, 2-amino-3-methylbutyrylamide.

Protocol 2: General Procedure for the Hydrolysis of this compound to Valine

This protocol provides a general method for the acid-catalyzed hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding racemic valine.[2][3][4]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • pH meter or pH paper

  • Ammonium (B1175870) hydroxide solution (NH₄OH)

Procedure:

  • Place the this compound in a round-bottom flask.

  • Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Neutralize the solution by the careful addition of a base, such as ammonium hydroxide, to precipitate the amino acid. The isoelectric point of valine is approximately 5.96, so adjust the pH accordingly.

  • Collect the precipitated crude valine by filtration.

  • The crude product can be purified by recrystallization from hot water or an alcohol-water mixture.

Visualizations

Synthetic_Pathway_to_D_Valine cluster_0 Step 1: Aminonitrile Formation (Strecker Synthesis) cluster_1 Step 2: Catalytic Hydrolysis cluster_2 Step 3: Resolution cluster_3 Step 4: Hydrolysis Isobutyraldehyde Isobutyraldehyde NH3_NaCN NH3, NaCN This compound This compound Isobutyraldehyde->this compound 2-Amino-3-methylbutanenitrile_2 This compound NaOH_Ketone NaOH, Ketone Catalyst Racemic_Amide (+/-)-2-Amino-3-methylbutyrylamide 2-Amino-3-methylbutanenitrile_2->Racemic_Amide Racemic_Amide_2 (+/-)-2-Amino-3-methylbutyrylamide L_DBTA L-DBTA D_Amide_Salt D-Amide L-DBTA Salt Racemic_Amide_2->D_Amide_Salt D_Amide_Salt_2 D-Amide L-DBTA Salt Acid_Hydrolysis Acid Hydrolysis D_Valine D-Valine D_Amide_Salt_2->D_Valine

Caption: Synthetic pathway to D-Valine from Isobutyraldehyde.

General_Workflow Start Aldehyde/Ketone Step1 Strecker Reaction (+ NH3, + CN-) Start->Step1 Intermediate α-Aminonitrile (e.g., this compound) Step1->Intermediate Step2 Hydrolysis (Acid or Base Catalyzed) Intermediate->Step2 Product α-Amino Acid (e.g., Valine) Step2->Product

References

2-Amino-3-methylbutanenitrile: A Key Precursor in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers and Drug Development Professionals

Introduction: 2-Amino-3-methylbutanenitrile, a vital chiral intermediate, serves as a cornerstone in the synthesis of a range of pharmaceuticals. Its primary role is as a direct precursor to the essential amino acid valine, in both its L- and D-enantiomeric forms. These amino acids are subsequently incorporated as key building blocks in the manufacture of antiviral, antihypertensive, and antidiabetic drugs. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and pathway visualizations to support researchers and scientists in the field.

Pharmaceuticals Derived from this compound

The journey from this compound to a final drug product involves its conversion to either L-valine or D-valine. These enantiomerically pure amino acids are then utilized in the synthesis of several key pharmaceuticals:

  • Antivirals (Hepatitis C): L-Valine derivatives are integral to the structure of protease inhibitors such as Boceprevir and Telaprevir . These drugs are designed to inhibit the HCV NS3/4A serine protease, an enzyme crucial for viral replication.

  • Antihypertensives: L-Valine is a key component in the synthesis of Valsartan (B143634) , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.

  • Antidiabetics: D-Valine is utilized in the synthesis of Nateglinide (B44641) , an insulinotropic agent that stimulates insulin (B600854) secretion to control blood glucose levels in type 2 diabetes.

Synthetic Pathways and Mechanisms of Action

The synthesis of these pharmaceuticals from this compound follows a general workflow, beginning with the formation of the aminonitrile via the Strecker synthesis, followed by hydrolysis to the corresponding amino acid, and subsequent elaboration to the final active pharmaceutical ingredient (API).

Workflow for Pharmaceutical Synthesis

G cluster_0 Strecker Synthesis cluster_1 Hydrolysis cluster_2 Pharmaceutical Synthesis A Isobutyraldehyde (B47883) B This compound A->B + NH3, HCN C L-Valine / D-Valine B->C D Pharmaceutical Intermediates (e.g., Boc-L-Valine) C->D E Final API D->E

General synthetic workflow from isobutyraldehyde to the final API.
Mechanisms of Action

The pharmaceuticals derived from this compound target distinct biological pathways:

  • Boceprevir and Telaprevir (HCV NS3/4A Protease Inhibitors): These drugs act as peptidomimetics, binding to the active site of the HCV NS3/4A serine protease. This reversible covalent inhibition prevents the cleavage of the viral polyprotein, a critical step in the viral replication cycle, thus halting the production of new viral particles.[1][2][3][4][5][6][7]

    G cluster_0 HCV Replication Cycle HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Viral Proteins Viral Proteins NS3/4A Protease->Viral Proteins Produces Boceprevir/\nTelaprevir Boceprevir/ Telaprevir Boceprevir/\nTelaprevir->NS3/4A Protease Inhibits

    Mechanism of action for Boceprevir and Telaprevir.
  • Valsartan (Angiotensin II Receptor Blocker): Valsartan selectively blocks the AT1 receptor, preventing angiotensin II from binding.[8] This inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8]

    G cluster_0 Renin-Angiotensin System Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Causes Valsartan Valsartan Valsartan->AT1 Receptor Blocks

    Mechanism of action for Valsartan.
  • Nateglinide (Insulinotropic Agent): Nateglinide functions by inhibiting ATP-sensitive potassium channels in pancreatic β-cells.[9][10][11][12][13] This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the secretion of insulin.[9][13]

    G cluster_0 Pancreatic β-cell K+ Channel K+ Channel Depolarization Depolarization K+ Channel->Depolarization Closure leads to Ca2+ Channel Ca2+ Channel Insulin Release Insulin Release Ca2+ Channel->Insulin Release Ca2+ influx triggers Depolarization->Ca2+ Channel Opens Nateglinide Nateglinide Nateglinide->K+ Channel Inhibits

    Mechanism of action for Nateglinide.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of D-valine from this compound, as detailed in patent CN102070473B.[14]

Table 1: Synthesis of this compound [14]

ReactantsConditionsYield
Isobutyraldehyde, Sodium Cyanide, Ammonium (B1175870) Chloride, Ammonia (B1221849)40 °C, 5 hours87.4%
Isobutyraldehyde, Sodium Cyanide, Ammonium Chloride, Ammonia40 °C, 5 hours85%

Table 2: Synthesis of 2-Amino-3-methylbutyrylamide [14]

CatalystSolventReaction TimeYield
AcetoneMethanol/Water6 hours81.5%
AcetoneMethanol/Water5 hours84.5%
2-ButanoneMethanol/Water8 hours69.5%
2-ButanoneEthanol/Water8 hours63.1%

Experimental Protocols

Protocol 1: Synthesis of this compound (Strecker Synthesis)

This protocol is a representative procedure based on the general Strecker synthesis.[15][16]

Materials:

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium cyanide and ammonium chloride in an ammonia solution.

  • Cool the mixture to 0 °C with an ice bath.

  • Slowly add isobutyraldehyde to the cooled mixture with continuous stirring.

  • After the addition is complete, warm the reaction mixture to 40 °C and maintain for 5 hours.

  • After the reaction, extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Hydrolysis of this compound to L-Valine

This is a general procedure for the acid hydrolysis of α-aminonitriles.[15][17]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Reflux apparatus

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Filter the crude L-valine and recrystallize from a suitable solvent (e.g., water/ethanol) to obtain the pure product.

Protocol 3: Synthesis of N-Boc-L-Valine

This protocol describes the protection of L-valine with a Boc group, a common step in peptide synthesis.[1][9]

Materials:

Procedure:

  • Dissolve L-valine in an aqueous solution of 1N NaOH.

  • Add THF to the solution.

  • While stirring vigorously at 10 °C, add Boc anhydride (B1165640) in portions, maintaining the pH between 8 and 9 by adding 2N NaOH.

  • After two hours, extract the mixture with diethyl ether to remove unreacted Boc anhydride.

  • Acidify the aqueous layer with a 0.5 M citric acid solution to precipitate N-Boc-L-Valine as an oil.[9]

  • Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and add petroleum ether to induce crystallization.

  • Filter and dry the crystals to obtain N-Boc-L-Valine.[9]

Protocol 4: Synthesis of a Boceprevir Intermediate

This protocol outlines the coupling of Boc-L-Valine with (S)-2-amino-3,3-dimethylbutanamide, a step in the synthesis of Boceprevir.[18]

Materials:

  • Boc-L-Valine

  • (S)-2-amino-3,3-dimethylbutanamide

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve Boc-L-Valine (1.0 eq) and (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) in DMF.

  • Add DIPEA (2.5 eq) to the solution and cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[18]

Protocol 5: Synthesis of a Valsartan Intermediate

This protocol describes the N-acylation of L-valine methyl ester hydrochloride, a key step in the synthesis of Valsartan.[3][4][5][6]

Materials:

  • L-valine methyl ester hydrochloride

  • Triethylamine (B128534) (Et₃N)

  • Valeryl chloride

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C and add valeryl chloride (1.1 eq).

  • Stir the mixture at 25 °C for 1 hour.

  • Add water to the reaction mixture, separate the organic layer, and concentrate to obtain the crude product.[3]

Protocol 6: Synthesis of Nateglinide

This protocol describes the coupling of trans-4-isopropylcyclohexanecarboxylic acid chloride with D-phenylalanine.[7][10][12][13][19]

Materials:

  • trans-4-isopropylcyclohexanecarboxylic acid chloride

  • D-phenylalanine

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

Procedure:

  • Prepare a solution of the sodium salt of D-phenylalanine in water.

  • In a separate vessel, dissolve trans-4-isopropylcyclohexanecarboxylic acid chloride in a suitable organic solvent (e.g., acetone).

  • Combine the two solutions and stir vigorously. The reaction can be performed in a two-phase system.

  • Maintain the pH of the reaction mixture above 8 by adding a base such as sodium hydroxide.

  • After the reaction is complete, acidify the mixture to precipitate Nateglinide.

  • Filter and purify the crude product by recrystallization.

References

Application Notes and Protocols for Reactions of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and subsequent reactions of 2-amino-3-methylbutanenitrile, a key intermediate in the synthesis of the amino acid valine and other valuable chemical entities. The primary focus is on the Strecker synthesis, a robust and widely used method for the preparation of α-aminonitriles. Protocols for the purification of the product and its conversion to the corresponding amide are also presented. These methods are foundational for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as α-aminoisovaleronitrile, is a critical building block in organic chemistry. Its primary utility lies in its role as a direct precursor to valine, an essential amino acid. The synthesis of this and other α-aminonitriles is most commonly achieved through the Strecker synthesis.[1][2][3][4] This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide.[5] The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. This application note details the experimental procedures for the synthesis, purification, and further functional group transformation of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-Amino-3-methylbutyramide
ParameterValueReference
Starting MaterialThis compound[6]
Product2-Amino-3-methylbutyramide[6]
Yield75.5 - 84.5%[6]
Purity>95% (after crystallization)[7]
Reaction Temperature0 - 5 °C[6]
Reaction Time5 - 6 hours[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis

This protocol describes the synthesis of racemic this compound from isobutyraldehyde (B47883).

Materials:

  • Isobutyraldehyde

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)[3]

  • Ammonia solution (aqueous)

  • Methanol (B129727) or Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.

  • To the flask, add a solution of ammonium chloride in aqueous ammonia.

  • Slowly add isobutyraldehyde to the cooled ammonia solution with vigorous stirring.

  • In a separate beaker, dissolve sodium cyanide in water and cool the solution in an ice bath.

  • Slowly add the cold sodium cyanide solution to the reaction mixture. The addition should be done dropwise to control the exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight to ensure complete reaction.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound

The crude product can be purified by vacuum distillation or recrystallization of its salt.[8]

Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure and begin heating the flask.

  • Collect the fraction that distills at a constant temperature.

Recrystallization (as a salt):

  • Dissolve the crude aminonitrile in a suitable solvent (e.g., diethyl ether).

  • Add an acid (e.g., tartaric acid in water) to form the corresponding salt.[9]

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • To recover the free aminonitrile, the salt can be treated with a base and extracted.[9]

Protocol 3: Hydrolysis of this compound to 2-Amino-3-methylbutyramide

This protocol describes the partial hydrolysis of the nitrile to an amide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a mixture of methanol and water.[6]

  • Add this compound to the solution.[6]

  • Cool the mixture to below 0 °C in an ice bath and add acetone.[6]

  • Allow the reaction to stir at 0-5 °C for 5-6 hours.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]

  • Add water to the residue and extract the product with chloroform (3x).[6]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[6]

  • Remove the solvent by rotary evaporation to yield the semi-solid 2-amino-3-methylbutyramide.[6] The crude product can be further purified by crystallization.[7]

Mandatory Visualization

Strecker_Synthesis_Workflow Start Start: Isobutyraldehyde, Ammonia, Cyanide Source Reaction Strecker Reaction (0°C to RT) Start->Reaction Extraction Workup: Ether Extraction Reaction->Extraction Drying Drying (Na2SO4 or MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude_Product Crude This compound Evaporation->Crude_Product Purification Purification: Vacuum Distillation or Recrystallization Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway_General cluster_synthesis Synthesis cluster_reactions Subsequent Reactions Aldehyde Isobutyraldehyde Aminonitrile This compound Aldehyde->Aminonitrile Strecker Synthesis Ammonia_Cyanide Ammonia (NH3) & Cyanide (CN-) Ammonia_Cyanide->Aminonitrile Hydrolysis Hydrolysis (Acid or Base) Aminonitrile->Hydrolysis Electrophile_Reaction Reaction with Electrophiles Aminonitrile->Electrophile_Reaction Amide 2-Amino-3-methylbutyramide Hydrolysis->Amide Amino_Acid Valine Hydrolysis->Amino_Acid Complete Hydrolysis Substituted_Product N-Substituted Products Electrophile_Reaction->Substituted_Product

Caption: Key reactions involving this compound.

References

Application Notes and Protocols for 2-Amino-3-methylbutanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, also known as valine nitrile, is a versatile chiral building block in medicinal chemistry. Its structure, featuring a primary amine and a nitrile group attached to a stereocenter with an isopropyl substituent, makes it a valuable precursor for the synthesis of a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its role as a synthetic intermediate for amino acids and heterocyclic compounds, including potential dipeptidyl peptidase-4 (DPP-IV) inhibitors.

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material and intermediate in several areas of medicinal chemistry:

  • Synthesis of Chiral Amino Acids: It is a key precursor in the industrial synthesis of non-natural amino acids like D-valine, which are important components of various pharmaceuticals.

  • Precursor for Bioactive Heterocycles: The amine and nitrile functionalities allow for its use in multicomponent reactions to construct diverse heterocyclic scaffolds, which are prevalent in many drug classes.

  • Scaffold for Enzyme Inhibitors: As an α-amino nitrile, it belongs to a class of compounds known to act as reversible inhibitors of proteases, such as dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₁₀N₂[1]
Molecular Weight98.15 g/mol [1]
CAS Number4475-96-1[1]
AppearanceLiquidGeneral Knowledge
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solventsGeneral Knowledge
Table 2: Example Reaction Yields for Syntheses Involving this compound
ReactionProductYield (%)Reference
Strecker Synthesis of this compoundThis compound85[2]
Hydrolysis to 2-amino-3-methylbutyrylamide(±)-2-amino-3-methylbutyrylamide75.5 - 84.5[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis

This protocol describes the synthesis of racemic this compound from isobutyraldehyde (B47883).

Objective: To prepare the title compound as a precursor for further synthetic modifications.

Materials:

  • Isobutyraldehyde

  • 30% Sodium cyanide solution

  • Ammonium (B1175870) chloride

  • 25% Ammoniacal liquor

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 5000 mL flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 5000 mL flask, combine 1000 g of 30% sodium cyanide solution, 500 g of ammonium chloride, and 600 g of 25% ammoniacal liquor.

  • Stir the mixture to dissolve the solids and cool to 0 °C.

  • Slowly add 500 g of isobutyraldehyde dropwise to the cooled mixture.

  • After the addition is complete, heat the reaction mixture to 40 °C and maintain for 5 hours.

  • After cooling, extract the mixture three times with 3000 mL of dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure at 35 °C to yield this compound.[2]

Expected Yield: Approximately 578 g (85%).[2]

Diagram:

G reagents Isobutyraldehyde, NaCN, NH4Cl, NH4OH product This compound reagents->product Strecker Synthesis

Caption: Strecker synthesis of this compound.

Protocol 2: Hydrolysis of this compound to (±)-2-amino-3-methylbutyrylamide

This protocol details the partial hydrolysis of the nitrile to the corresponding amide, a key intermediate for the synthesis of D-valine.

Objective: To prepare the amide intermediate for subsequent resolution and hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (B78521)

  • Methanol (B129727)

  • Distilled water

  • Acetone

  • Chloroform

  • Anhydrous sodium sulfate

  • 1000 mL flask

  • Stirring apparatus

  • Cooling bath

  • Rotary evaporator

Procedure:

  • In a 1000 mL flask, dissolve 14 g of sodium hydroxide in a mixture of 500 mL of methanol and 50 g of distilled water with stirring.

  • Add 85 g of this compound to the solution.

  • Cool the mixture to below 0 °C and add 60 g of acetone.

  • Maintain the reaction temperature between 0-5 °C for 5 hours.

  • Concentrate the reaction mixture under reduced pressure at 38 °C to remove the solvent.

  • Add 200 mL of distilled water to the residue and extract three times with 1000 mL of chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at 38 °C to obtain the semi-solid product.[2]

Expected Yield: Approximately 85 g (84.5%).[2]

Diagram:

G start This compound reagents NaOH, Methanol, Water, Acetone product (±)-2-amino-3-methylbutyrylamide reagents->product Catalytic Hydrolysis

Caption: Hydrolysis of the nitrile to the corresponding amide.

Protocol 3: Conceptual Application in the Synthesis of DPP-IV Inhibitor Scaffolds

While direct synthesis of drugs like Vildagliptin from this compound is not the primary reported route, the core structure can be utilized to generate analogues for screening. This conceptual protocol outlines a general approach for N-acylation and subsequent reaction to form a potential DPP-IV inhibitor scaffold.

Objective: To synthesize N-acyl derivatives of this compound as potential intermediates for DPP-IV inhibitors.

Materials:

  • This compound

  • Chloroacetyl chloride (or other desired acyl chloride)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Reaction vessel with stirring and inert atmosphere capabilities

Procedure (General):

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (e.g., chloroacetyl chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by quenching with water, extracting with an organic solvent, washing the organic layer, drying, and concentrating.

  • The resulting N-acylated aminonitrile can then be reacted with a suitable amine (e.g., 3-amino-1-adamantanol for Vildagliptin-like structures) in the presence of a base to form the final product.

  • Purify the final compound by column chromatography or recrystallization.

Diagram:

G start This compound step1 N-Acylation start->step1 intermediate N-Acyl-2-amino- 3-methylbutanenitrile step1->intermediate step2 Coupling with Amine intermediate->step2 product Potential DPP-IV Inhibitor Scaffold step2->product G cluster_0 Physiological Regulation of Glucose GLP1 Active GLP-1 / GIP Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Stimulates Glucagon Glucagon Secretion (Pancreatic α-cells) GLP1->Glucagon Inhibits DPPIV DPP-IV Enzyme GLP1->DPPIV Substrate for Glucose Lowered Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Opposes Inactive_GLP1 Inactive GLP-1 / GIP DPPIV->Inactive_GLP1 Inactivates Aminonitrile_Inhibitor α-Amino Nitrile Inhibitor (e.g., Vildagliptin Analogue) Aminonitrile_Inhibitor->DPPIV Inhibits

References

Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Strecker Reaction, Exemplified by the Synthesis of Valine and Tert-Leucine Precursors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in pharmaceutical and chemical research, as the biological activity of many molecules is dependent on their stereochemistry. The Strecker synthesis, a classic method for preparing α-amino acids, traditionally yields racemic mixtures. However, by employing chiral auxiliaries, it is possible to achieve high diastereoselectivity and obtain enantiomerically enriched α-amino acids. This document details the application of (R)-phenylglycine amide as a chiral auxiliary in the asymmetric Strecker reaction to produce chiral α-aminonitriles, which are precursors to valuable α-amino acids such as valine and tert-leucine. A key feature of this methodology is a crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield and purity.[1][2]

Principle and Workflow

The overall strategy involves a three-step process:

  • Diastereoselective Strecker Reaction: An aldehyde is condensed with a chiral amine auxiliary, in this case, (R)-phenylglycine amide, to form a chiral imine. The in-situ addition of a cyanide source leads to the formation of two diastereomeric α-aminonitriles.

  • Crystallization-Induced Asymmetric Transformation: Under specific conditions, the diastereomeric mixture equilibrates in solution. One of the diastereomers is less soluble and selectively crystallizes, driving the equilibrium towards its formation. This results in a high yield of a single diastereomer.[1][2][3]

  • Hydrolysis and Auxiliary Removal: The diastereomerically pure α-aminonitrile is then hydrolyzed to the corresponding α-amino acid, and the chiral auxiliary is removed and can potentially be recovered.

The following diagram illustrates the general workflow of this asymmetric synthesis.

G cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Crystallization-Induced Asymmetric Transformation cluster_2 Step 3: Hydrolysis & Auxiliary Removal Aldehyde Aldehyde DiastereomericMixture Diastereomeric α-Aminonitrile Mixture Aldehyde->DiastereomericMixture ChiralAuxiliary (R)-Phenylglycine Amide ChiralAuxiliary->DiastereomericMixture Cyanide Cyanide Source (e.g., NaCN) Cyanide->DiastereomericMixture Equilibration Equilibration in Solution DiastereomericMixture->Equilibration Crystallization Selective Crystallization Equilibration->Crystallization SingleDiastereomer Single Diastereomer (Solid) Crystallization->SingleDiastereomer Hydrolysis Acid Hydrolysis SingleDiastereomer->Hydrolysis AminoAcid Enantiomerically Pure α-Amino Acid Hydrolysis->AminoAcid RecoveredAuxiliary Recovered Chiral Auxiliary Hydrolysis->RecoveredAuxiliary

Caption: General workflow for the asymmetric synthesis of α-amino acids.

Data Presentation

The diastereoselective Strecker reaction using (R)-phenylglycine amide has been successfully applied to various aldehydes, yielding the corresponding α-aminonitriles in high diastereomeric excess. The results are summarized in the table below.[1][2]

Aldehyde (R-CHO)R-GroupYield (%)Diastereomeric Ratio (dr)
Pivaldehydet-Bu93>99:1
Isobutyraldehydei-Pr85>99:1
Cyclohexanecarboxaldehydec-Hex90>99:1
BenzaldehydePh76>99:1

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R,S)-N-(1-Cyano-2,2-dimethylpropyl)-2-phenylglycinamide

This protocol describes the synthesis of the α-aminonitrile precursor for (S)-tert-leucine.

Materials:

Procedure:

  • To a stirred suspension of (R)-phenylglycine amide (1.50 g, 10.0 mmol) in water (10 mL), add pivaldehyde (0.86 g, 10.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

  • In a separate flask, dissolve sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL).

  • Add the sodium cyanide solution dropwise to the imine suspension over a period of 15 minutes.

  • Heat the reaction mixture to 70 °C and stir for 24 hours. During this time, the desired (R,S)-diastereomer will selectively crystallize.

  • Cool the mixture to 30 °C.

  • Filter the precipitated solid, wash with cold water, and then with a small amount of cold methanol.

  • Dry the solid under vacuum to obtain the (R,S)-α-aminonitrile.

Expected Outcome:

The expected yield of the (R,S)-α-aminonitrile is approximately 93%, with a diastereomeric ratio greater than 99:1.[1][2]

Protocol 2: Conversion of (R,S)-α-Aminonitrile to (S)-tert-leucine

This protocol outlines the hydrolysis of the diastereomerically pure α-aminonitrile to the final amino acid.

Materials:

  • (R,S)-N-(1-Cyano-2,2-dimethylpropyl)-2-phenylglycinamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • 6 N Hydrochloric acid (HCl)

Procedure:

  • Amide Formation: Carefully add the α-aminonitrile (2.45 g, 10.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C. Stir the mixture at room temperature for 24 hours. Pour the mixture onto ice and neutralize with aqueous ammonia (B1221849) to precipitate the diamide (B1670390). Filter and dry the solid.

  • Auxiliary Cleavage: Dissolve the diamide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under 2 atm of H₂ for 24 hours. Filter off the catalyst and concentrate the filtrate to obtain (S)-tert-leucine amide.

  • Hydrolysis: Reflux the (S)-tert-leucine amide in 6 N HCl for 12 hours. Cool the solution and concentrate under reduced pressure to obtain crude (S)-tert-leucine hydrochloride.

  • Purification: Purify the crude product by ion-exchange chromatography or recrystallization to obtain pure (S)-tert-leucine.

Expected Outcome:

The overall yield for the conversion of the aminonitrile to (S)-tert-leucine is approximately 73%, with an enantiomeric excess greater than 98%.[1]

Mechanistic Insight

The high diastereoselectivity of the Strecker reaction is attributed to the steric hindrance imposed by the phenyl group of the chiral auxiliary. The cyanide ion preferentially attacks the less hindered face of the imine intermediate. The subsequent in-situ epimerization and crystallization of the less soluble diastereomer further enhances the stereochemical purity of the product.

G cluster_0 Mechanism of Diastereoselective Cyanide Addition cluster_1 Epimerization and Crystallization Imine Chiral Imine Intermediate TransitionState_Major Less Hindered Transition State Imine->TransitionState_Major Preferential Attack TransitionState_Minor More Hindered Transition State Imine->TransitionState_Minor Disfavored Attack MajorProduct Major Diastereomer TransitionState_Major->MajorProduct MinorProduct Minor Diastereomer TransitionState_Minor->MinorProduct Equilibrium Major ⇌ Minor (in solution) MajorProduct->Equilibrium MinorProduct->Equilibrium Cyanide CN⁻ Cyanide->TransitionState_Major Cyanide->TransitionState_Minor Crystallization Crystallization of Major Diastereomer ↓ Equilibrium->Crystallization

Caption: Mechanism of diastereoselectivity and crystallization-induced transformation.

Conclusion

The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction provides an efficient and highly diastereoselective route to valuable α-amino acids. The crystallization-induced asymmetric transformation is a powerful technique to obtain single diastereomers in high yields, making this a practical method for the synthesis of enantiomerically pure building blocks for drug discovery and development. The detailed protocols provided herein offer a practical guide for researchers to implement this methodology in their own synthetic endeavors.

References

Application Notes and Protocols for the Analytical Detection of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile is a chemical intermediate of interest in pharmaceutical synthesis and other organic chemistry applications. The accurate and sensitive detection of this compound is crucial for process monitoring, quality control, and safety assessment. These application notes provide detailed protocols for the analytical determination of this compound using state-of-the-art chromatographic and spectroscopic techniques. The methodologies are designed to be implemented in research and quality control laboratories.

Analytical Techniques Overview

The primary methods for the analysis of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry detector (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and identification. Due to the polar nature and potential for thermal instability of the amino and nitrile groups, derivatization is often employed prior to GC analysis to improve chromatographic behavior. HPLC methods may utilize derivatization to enhance detection by UV or fluorescence detectors or can be performed directly on the analyte using hydrophilic interaction liquid chromatography (HILIC) or by coupling with a mass spectrometer.[1][2][3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on the analysis of similar small amine and nitrile compounds and should be validated for the specific matrix and instrumentation used.

ParameterGC-MS (with derivatization)HPLC-UV (with derivatization)LC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL5 - 50 ng/mL0.001 - 0.015 µg/mL[4]
Limit of Quantification (LOQ) 5 - 30 ng/mL20 - 150 ng/mL0.003 - 0.048 µg/mL[4]
Linearity (R²) > 0.99> 0.99> 0.99[4]
Accuracy/Recovery 85 - 115%90 - 110%70 - 130%[4]
Precision (%RSD) < 10%< 5%< 15%[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is recommended to improve volatility and peak shape.

a. Sample Preparation and Derivatization Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Derivatization: Transfer 100 µL of the sample solution to a clean, dry autosampler vial. Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

b. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

c. Data Analysis:

The identification of the derivatized this compound can be confirmed by its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern. Quantification is achieved by creating a calibration curve using standards prepared in the same manner as the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Heating Heating (70°C) Derivatization->Heating Cooling Cooling Heating->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Identification Spectral Library Matching Detection->Identification Quantification Calibration Curve Quantification Identification->Quantification

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis

HPLC offers versatility for the analysis of this compound, particularly for non-volatile or thermally labile samples. Coupling with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.

a. Sample Preparation Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Instrumental Parameters (with derivatization):

For UV detection, derivatization with a chromophore-containing reagent like o-phthalaldehyde (B127526) (OPA) is necessary.[2]

  • Derivatization (Pre-column): Mix 100 µL of the sample solution with 100 µL of OPA reagent and 800 µL of diluent. Allow to react for 2 minutes before injection.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at a wavelength determined by the absorbance maximum of the derivative.

c. LC-MS/MS Instrumental Parameters (without derivatization):

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium formate (B1220265) in Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: The precursor ion ([M+H]⁺) for this compound (C₅H₁₀N₂) is m/z 99.1. Product ions would need to be determined by infusing a standard. A hypothetical transition could be monitored, for example, 99.1 -> 82.1.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection UPLC Injection Filtration->Injection Separation HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification

LC-MS/MS analysis workflow for this compound.
Spectroscopic Analysis for Structural Confirmation

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the unambiguous identification and structural elucidation of molecules.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[5]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Can be used to determine the connectivity of protons and carbons.

b. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR crystal of an FTIR spectrometer.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretch (amine): ~3300-3500 cm⁻¹

    • C≡N stretch (nitrile): ~2210-2260 cm⁻¹

    • C-H stretch (alkane): ~2850-3000 cm⁻¹

    • C-N stretch (amine): ~1000-1250 cm⁻¹

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, HPLC-UV with derivatization or GC-MS can be employed. For trace-level analysis in complex matrices, LC-MS/MS is the method of choice. NMR and IR spectroscopy are essential for definitive structural identification. It is imperative that all methods are properly validated in the laboratory to ensure reliable and accurate results.

References

Application Note and Protocol for the Purification of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Amino-3-methylbutanenitrile, a key intermediate in the synthesis of non-natural amino acids and various pharmaceutical compounds, is typically synthesized via the Strecker reaction.[1][2][3] The crude product from this synthesis often contains unreacted starting materials, byproducts, and residual reagents, necessitating a robust purification protocol to ensure high purity for subsequent applications. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients and for reliable biological assays.[4] This document provides detailed protocols for three common and effective methods for the purification of this compound: vacuum distillation, flash column chromatography, and recrystallization of its hydrochloride salt.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for selecting the appropriate purification strategy.

PropertyValueReference
Molecular Formula C₅H₁₀N₂[5][6]
Molecular Weight 98.15 g/mol [5][7]
Appearance Colorless to yellow liquid[6][7]
Boiling Point Not available (Decomposition may occur at atmospheric pressure)
Polar Surface Area 49.8 Ų[5]
CAS Number 4475-96-1[6][8]

Safety and Handling: this compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] It causes severe skin burns and eye damage.[5] All handling must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Potential Impurities from Synthesis

The primary method for synthesizing α-aminonitriles is the Strecker reaction, which involves the reaction of an aldehyde (isobutyraldehyde), an amine source (ammonia), and a cyanide source.[2][3][9] Consequently, the crude product may contain:

  • Unreacted isobutyraldehyde

  • Unreacted cyanide source (e.g., sodium cyanide, TMSCN)

  • Ammonia or ammonium (B1175870) salts

  • Side products from polymerization or hydrolysis

  • Solvents used in the reaction and workup

Purification Methodologies

The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of the operation.

MethodPrincipleTypical Final PurityAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>95%Effective for removing non-volatile and some volatile impurities. Suitable for larger scales.Requires a thermally stable compound. May not separate impurities with close boiling points.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[10]>98%High resolution for separating closely related compounds. Adaptable to different scales.Can be time-consuming and requires significant solvent volumes. Product may be sensitive to the stationary phase.
Recrystallization as a Salt Purification of a solid derivative (e.g., hydrochloride salt) based on differential solubility.>99%Can achieve very high purity. Effective for removing non-basic impurities.Requires an additional reaction step to form and then neutralize the salt. May result in product loss.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is ideal for removing non-volatile impurities and solvents from the crude liquid product.[10]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump with a pressure gauge and cold trap

  • Vacuum grease

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease to ensure a good seal.

  • Charging the Flask: Place the crude this compound (e.g., 10 g) into the round-bottom flask along with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to the vacuum pump, including a cold trap (e.g., with dry ice/acetone) to protect the pump. Slowly and carefully reduce the pressure.

  • Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin heating the flask gently using the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or starting materials.

  • Product Collection: Collect the main fraction that distills at a stable temperature. The boiling point will be significantly lower than at atmospheric pressure.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air to the system.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Flash Column Chromatography

This technique is highly effective for removing impurities with similar polarity to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes, potentially with 1-2% triethylamine (B128534) to prevent streaking of the amine)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system gives the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes or flasks as the eluent exits the column.

  • Purity Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the final product via GC or NMR.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This method is excellent for achieving very high purity by converting the liquid amine into a solid, purifiable salt.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or ethyl acetate

  • HCl solution (e.g., 2M in diethyl ether or anhydrous HCl gas)

  • Recrystallization solvent (e.g., ethanol/diethyl ether mixture)

  • Büchner funnel and filter paper

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) or ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve the crude aminonitrile (e.g., 5 g) in anhydrous diethyl ether. While stirring in an ice bath, slowly add a 2M solution of HCl in diethyl ether until no further precipitate forms.

  • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Conversion back to Free Amine: Dissolve the purified salt in water and cool in an ice bath. Slowly add saturated sodium bicarbonate solution until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the pure this compound.

  • Analysis: Verify the purity of the final product by NMR or GC.

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_start Start cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Finish Crude Crude this compound (from Strecker Synthesis) Decision Assess Impurity Profile & Required Purity Crude->Decision Distillation Protocol 1: Vacuum Distillation Decision->Distillation Non-volatile impurities Moderate purity needed Chromatography Protocol 2: Flash Column Chromatography Decision->Chromatography Polar impurities High purity needed Recrystallization Protocol 3: Recrystallization as HCl Salt Decision->Recrystallization Non-basic impurities Highest purity needed Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis PureProduct Purified this compound Analysis->PureProduct

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Use of 2-Amino-3-methylbutanenitrile in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of peptide chemistry is continually evolving, with a growing demand for novel methodologies that offer efficient and versatile routes to synthetic peptides. 2-Amino-3-methylbutanenitrile, also known as valine nitrile, has emerged as a promising building block in peptide synthesis, particularly within the context of prebiotic chemistry and the development of non-traditional peptide ligation strategies. This aminonitrile serves as a precursor to the amino acid valine and offers a unique reactive handle for peptide bond formation, bypassing the need for conventional amino acid activation and protecting group strategies.

These application notes provide a comprehensive overview of the use of this compound in peptide chemistry, detailing its application in N-to-C terminal peptide ligation, relevant experimental protocols, and quantitative data. The methodologies described herein are of particular interest to researchers exploring novel peptide synthesis techniques, unnatural amino acid incorporation, and the development of therapeutic peptides.

Principle of Aminonitrile-Based Peptide Ligation

Traditional peptide synthesis typically proceeds from the C-terminus to the N-terminus, requiring the activation of the carboxylic acid of the incoming amino acid and the protection of its amino group. In contrast, the use of aminonitriles like this compound allows for a biomimetic N-to-C terminal peptide synthesis. This approach leverages the inherent reactivity of the nitrile group.

The general principle involves the N-acylation of the aminonitrile, which activates the nitrile group towards nucleophilic attack. This is followed by a chemoselective ligation with another aminonitrile, forming a peptide bond. This method is particularly advantageous for its ability to be performed in aqueous conditions and its tolerance of a wide range of amino acid side chains.[1][2][3]

Applications in Peptide Chemistry

The primary application of this compound in peptide chemistry lies in its utility as a valine precursor in a novel, protecting-group-free peptide synthesis strategy. This approach is particularly relevant for:

  • Prebiotic Chemistry Research: Investigating the origins of life and the formation of primordial peptides.

  • Synthesis of Unnatural Peptides: Incorporating non-proteinogenic amino acids and modifying peptide backbones.

  • Drug Discovery and Development: Providing an alternative route to synthesize therapeutic peptides, potentially with improved properties. The synthesis of peptides with unnatural backbones can lead to increased stability against proteolytic degradation.

Quantitative Data Summary

The following table summarizes the reported yields for peptide synthesis reactions utilizing aminonitriles, including this compound (Val-CN). These reactions are typically performed in aqueous buffers at or near neutral pH.

N-Terminal Acyl GroupAminonitrile ReactantProductYield (%)Reference
Acetyl-Lysine-ThioacidGlycine-NitrileAc-Lys-Gly-CN96[4]
Acetyl-Lysine-ThioacidAlanine-NitrileAc-Lys-Ala-CN70[4]
Acetyl-Lysine-Thioacid This compound (Val-CN) Ac-Lys-Val-CN 60 [4]
Acetyl-Glycine-ThioacidGlycine-NitrileAc-Gly-Gly-CN71
Acetyl-Glycylglycine-ThioacidGlycine-NitrileAc-Gly-Gly-Gly-CN71

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using this compound

This protocol describes a representative procedure for the synthesis of a dipeptide using this compound as the C-terminal residue precursor.

Materials:

  • N-acetylated amino acid thioacid (e.g., N-acetyl-cysteine)

  • This compound (Valine Nitrile)

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

  • Sodium bicarbonate buffer (or other suitable buffer, pH 7-8)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer and NMR spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean reaction vessel, dissolve the N-acetylated amino acid thioacid in the sodium bicarbonate buffer to a final concentration of 50 mM.

  • Addition of Aminonitrile: To this solution, add this compound to a final concentration of 100 mM (2 equivalents).

  • Initiation of Ligation: Add potassium ferricyanide to the reaction mixture to a final concentration of 150 mM (3 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by taking aliquots at various time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the desired dipeptide product.

  • Quenching and Purification: Once the reaction has reached completion (as determined by monitoring), the reaction can be quenched. The crude peptide is then purified using preparative RP-HPLC with a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

  • Characterization: The purified peptide fractions are collected, lyophilized, and characterized by high-resolution mass spectrometry and NMR spectroscopy to confirm the identity and purity of the final product.

Protocol 2: Synthesis of this compound

For researchers who wish to synthesize the starting aminonitrile.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a well-ventilated fume hood, combine an aqueous solution of sodium cyanide and ammonium chloride. Add the ammonia solution and cool the mixture in an ice bath.

  • Addition of Aldehyde: Slowly add isobutyraldehyde to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for several hours.

  • Extraction: After the reaction is complete, extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

Experimental Workflow for Aminonitrile-Based Dipeptide Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis and purification of a dipeptide using an aminonitrile precursor.

G start Start reagents Prepare Reagents: N-Acyl-Thioacid This compound Buffer, Oxidant start->reagents reaction Set up Reaction in Aqueous Buffer reagents->reaction monitor Monitor Reaction (HPLC, MS) reaction->monitor monitor->reaction Continue Reaction purify Purify Crude Peptide (RP-HPLC) monitor->purify Reaction Complete characterize Characterize Peptide (MS, NMR) purify->characterize end Final Product characterize->end G ligand External Ligand receptor Cell Surface Receptor ligand->receptor enzyme Kinase A receptor->enzyme activates substrate Substrate Protein enzyme->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response triggers inhibitor Peptide Inhibitor (from Val-CN synthesis) inhibitor->enzyme inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3-methylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthesis experiments.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound via the Strecker reaction. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Imine Formation: The initial reaction between isobutyraldehyde (B47883) and ammonia (B1221849) to form the imine intermediate is a critical equilibrium step.• Ensure the reaction is conducted under anhydrous conditions to favor imine formation.• Consider the use of a dehydrating agent, such as magnesium sulfate (B86663), if compatible with your reaction conditions.[1]
Ineffective Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is crucial for product formation.• Verify the quality and concentration of your cyanide source (e.g., NaCN, KCN, or TMSCN).• Optimize the pH of the reaction mixture; a mildly acidic environment can facilitate the formation of the iminium ion, which is more susceptible to nucleophilic attack.
Low Reaction Temperature: Insufficient temperature may lead to slow reaction kinetics.• Gradually increase the reaction temperature while monitoring for the formation of byproducts. The optimal temperature will balance reaction rate and selectivity.
Formation of Significant Byproducts Aldol (B89426) Condensation of Isobutyraldehyde: Isobutyraldehyde can undergo self-condensation, especially in the presence of base.• Control the addition rate of isobutyraldehyde to maintain a low concentration in the reaction mixture.• Optimize the reaction temperature to minimize side reactions.
Hydrolysis of the Nitrile: The aminonitrile product can hydrolyze back to the corresponding amino acid, particularly under harsh pH conditions.• Carefully control the pH during the workup and purification steps.• Use milder conditions for product isolation.
Difficulty in Product Isolation and Purification Emulsion Formation During Extraction: The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions.• Add a saturated brine solution to the aqueous layer to "salt out" the organic product and break the emulsion.• Consider centrifugation to separate the layers.
Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate.• Optimize the solvent system for column chromatography by testing different solvent ratios and components.• Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving isobutyraldehyde, ammonia, and a cyanide source.[2]

Q2: Which cyanide source is best for this reaction?

A2: While hydrogen cyanide (HCN) can be used, it is highly toxic. Safer alternatives like potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly employed.[3] Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions.

Q3: How does pH affect the reaction yield?

A3: The pH is a critical parameter. A slightly acidic environment is often optimal to facilitate the formation of the iminium ion from the intermediate hemiaminal, making it more susceptible to cyanide attack.[3] However, highly acidic conditions can promote the hydrolysis of the final aminonitrile product.

Q4: What are the typical side products in the synthesis of this compound?

A4: A common side product is the cyanohydrin formed from the direct reaction of isobutyraldehyde with the cyanide source. Additionally, aldol condensation of isobutyraldehyde can occur.

Q5: Can this synthesis be performed stereoselectively?

A5: The classical Strecker synthesis produces a racemic mixture of the product.[2] However, asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.

Data Presentation

Parameter Condition Expected Impact on Yield Rationale
Temperature Low (e.g., 0-10 °C)LowerSlower reaction kinetics.
Moderate (e.g., Room Temp - 50 °C)OptimalBalances reaction rate and minimizes side reactions.
High (e.g., > 60 °C)LowerIncreased potential for byproduct formation.[4]
pH Acidic (pH < 5)LowerCan lead to hydrolysis of the aminonitrile product.
Mildly Acidic (pH 5-7)OptimalPromotes iminium ion formation without significant product degradation.
Basic (pH > 8)LowerCan favor aldol condensation of the aldehyde.
Catalyst NoneLowerThe reaction can proceed without a catalyst but is often slower.
Lewis Acids (e.g., TiCl₄)HigherCan activate the imine for nucleophilic attack.
Phase Transfer CatalystsHigherCan improve the reaction rate when using solid cyanide salts in a biphasic system.

Experimental Protocols

Key Experiment: Strecker Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Note: This reaction should be performed in a well-ventilated fume hood due to the use of cyanide. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

  • Isobutyraldehyde

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in methanol.

  • Addition of Aldehyde: To the stirred solution, add isobutyraldehyde (1.0 equivalent) dropwise at room temperature.

  • Addition of Cyanide: In a separate flask, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Strecker Synthesis Pathway

The following diagram illustrates the reaction mechanism for the Strecker synthesis of this compound.

Strecker_Synthesis Isobutyraldehyde Isobutyraldehyde Hemiaminal Hemiaminal Intermediate Isobutyraldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product This compound Iminium_Ion->Product + CN- Cyanide Cyanide (CN-) Cyanide->Product

Strecker synthesis of this compound.
Troubleshooting Workflow for Low Yield

This workflow provides a logical approach to diagnosing and resolving low yield issues in your synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reactants Check Purity and Stoichiometry of Reactants Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, pH, Time) Check_Reactants->Check_Conditions Analyze_Byproducts Analyze Crude Mixture for Byproducts (TLC, GC-MS, NMR) Check_Conditions->Analyze_Byproducts Optimize_Purification Optimize Workup and Purification Check_Conditions->Optimize_Purification Product loss during workup Optimize_Imine Optimize Imine Formation (Anhydrous conditions, Dehydrating agent) Analyze_Byproducts->Optimize_Imine Imine formation incomplete Optimize_Cyanide Optimize Cyanide Addition (pH, Catalyst) Analyze_Byproducts->Optimize_Cyanide Side products indicate issues with cyanide addition Improved_Yield Improved Yield Optimize_Imine->Improved_Yield Optimize_Cyanide->Improved_Yield Optimize_Purification->Improved_Yield

Troubleshooting workflow for low yield.

References

troubleshooting common side reactions with 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-methylbutanenitrile. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it primarily used for?

This compound, also known as α-aminoisovaleronitrile or valine nitrile, is an α-aminonitrile. It is a key synthetic intermediate, most notably in the production of the essential amino acid DL-Valine through the Strecker synthesis. Its structure contains a chiral center, making it a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules.

Q2: What are the main synthetic routes to this compound?

The most common method for synthesizing this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving isobutyraldehyde (B47883), an ammonia (B1221849) source (such as ammonium (B1175870) chloride), and a cyanide source (like sodium or potassium cyanide). The reaction first forms an imine intermediate from the aldehyde and ammonia, which is then attacked by the cyanide ion to yield the α-aminonitrile.

Q3: What are the key safety precautions to take when working with this compound and its synthesis?

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can also cause severe skin burns and eye damage.[1] The synthesis of this compound involves highly toxic cyanide salts. Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all cyanide-containing reagents with extreme care and have an appropriate quenching agent and emergency plan in place.

  • Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas from cyanide salts.

Troubleshooting Guide for Common Side Reactions

This guide addresses common problems encountered during the synthesis and handling of this compound.

Issue 1: Low Yield of this compound

Q: My Strecker synthesis reaction resulted in a low yield of the desired aminonitrile. What are the likely causes and how can I improve it?

A: Low yields in the Strecker synthesis of this compound can be attributed to several factors, primarily the formation of side products. The most common side product is the corresponding α-hydroxy acid nitrile (cyanohydrin).

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium is critical. A slightly acidic pH (around 4-6) is often optimal as it facilitates the formation of the imine intermediate by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic, without excessively protonating the ammonia, which would reduce its nucleophilicity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor imine formation over the competing cyanohydrin formation. However, excessively low temperatures may slow down the overall reaction rate. Optimization is key, and running small-scale trials at different temperatures (e.g., 0°C, room temperature) is recommended.

  • Order of Reagent Addition: Pre-forming the imine by stirring the isobutyraldehyde and ammonium chloride in a suitable solvent before the addition of the cyanide source can significantly improve the yield of the aminonitrile.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[2]

Quantitative Data on pH Influence (Illustrative)

The following table illustrates the general effect of pH on the product distribution in a Strecker synthesis. Note that the optimal pH can vary depending on the specific substrates and conditions.

pH RangeDesired α-Aminonitrile Yield (%)α-Hydroxy Acid Nitrile Byproduct (%)
2-33555
4-6 85 10
7-87020
> 95040

This data is illustrative and based on general principles of the Strecker reaction.

Issue 2: Formation of Impurities During and After Synthesis

Q: I have identified several impurities in my this compound product. What are they and how can I prevent their formation and remove them?

A: Besides the α-hydroxy acid nitrile, other common impurities can form during the reaction or subsequent workup and storage. These include unreacted starting materials, hydantoins, and diketopiperazines.

Common Impurities and Mitigation Strategies:

  • Unreacted Isobutyraldehyde: This can be removed by careful purification, such as distillation or chromatography. Ensuring the reaction goes to completion can minimize its presence.

  • Hydantoin (B18101) Formation: In the presence of carbonate (often from the ammonium carbonate used in some protocols) or carbon dioxide, aminonitriles can cyclize to form 5-substituted hydantoins. This is more prevalent under certain pH and temperature conditions.

    • Prevention: Avoid the use of ammonium carbonate if hydantoin formation is a significant issue. Control the pH and temperature of the reaction and workup.

  • Diketopiperazine (DKP) Formation: This can occur during workup or storage, especially at elevated temperatures. It involves the dimerization and cyclization of the corresponding amino acid after hydrolysis of the nitrile.

    • Prevention and Removal: Perform all purification and isolation steps at reduced temperatures (e.g., 0-4°C). Avoid concentrating the product to dryness at high temperatures. If DKPs form, they can sometimes be removed by recrystallization.

Issue 3: Difficulty in Hydrolyzing the Nitrile to the Desired Product (Amide or Carboxylic Acid)

Q: I am trying to hydrolyze this compound, but I am getting a mixture of products or incomplete reaction. How can I control the hydrolysis?

A: The hydrolysis of the nitrile group can yield either the corresponding amide (2-amino-3-methylbutanamide) or the carboxylic acid (valine). The outcome is highly dependent on the reaction conditions.

  • Selective Hydrolysis to the Amide: Milder reaction conditions are required to stop the hydrolysis at the amide stage. This can sometimes be achieved using milder acidic conditions (e.g., HCl in tert-butanol) or certain enzymatic methods.

  • Complete Hydrolysis to the Carboxylic Acid (Valine): This typically requires more forcing conditions, such as heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., concentrated NaOH).[2] Be aware that harsh conditions can also promote side reactions like racemization.

Issue 4: Racemization

Q: My final product has a low enantiomeric excess. What causes racemization and how can I minimize it?

A: The Strecker synthesis is not inherently stereoselective and typically produces a racemic mixture of the aminonitrile. If you are starting with an optically pure material or aiming for an asymmetric synthesis, racemization can be a significant issue.

  • Mechanism: Racemization at the α-carbon can occur, especially under harsh acidic or basic conditions, through the formation of a planar, achiral intermediate (e.g., an enol or imine tautomer).

  • Prevention/Mitigation:

    • Use milder reaction and purification conditions (pH, temperature).

    • For enantiomerically pure products, consider asymmetric Strecker synthesis methods that employ a chiral auxiliary or catalyst.

    • Alternatively, the racemic mixture can be resolved into its separate enantiomers after synthesis using techniques like chiral chromatography or diastereomeric salt formation and crystallization.

Experimental Protocols

Representative Protocol for the Synthesis of this compound (Strecker Synthesis)

Materials:

  • Isobutyraldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimum amount of cold water.

  • Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol for Purification by Crystallization of a Salt Derivative

For enhanced purity, the aminonitrile can be converted to a salt (e.g., hydrochloride) and recrystallized.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Anhydrous HCl (gas or solution in a suitable solvent)

  • Ethanol

Procedure:

  • Dissolve the crude aminonitrile in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a suitable solvent dropwise until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration.

  • Wash the salt with cold diethyl ether.

  • Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified aminonitrile hydrochloride.

Visualizations

Experimental Workflow for Strecker Synthesis

Strecker_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Isobutyraldehyde + NH4Cl in Methanol imine Imine Formation (Stir 1-2h at RT) start->imine cyanide Cyanide Addition (NaCN solution at 0°C) imine->cyanide reaction Reaction (Stir 4-6h at RT) cyanide->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/ Chromatography) concentrate->purify end Final Product: 2-Amino-3- methylbutanenitrile purify->end Troubleshooting_Low_Yield cluster_solutions1 Solutions for Side Products cluster_solutions2 Solutions for Incomplete Reaction start Low Yield of Aminonitrile? cause1 Side Product Formation: α-Hydroxy Acid Nitrile start->cause1 Yes cause2 Incomplete Reaction start->cause2 Yes solution1a Optimize pH (4-6) cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b solution1c Pre-form Imine cause1->solution1c solution2a Increase Reaction Time cause2->solution2a solution2b Monitor with TLC/GC-MS cause2->solution2b end Improved Yield solution1a->end Implement solution1b->end Implement solution1c->end Implement solution2a->end Implement solution2b->end Implement

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-methylbutanenitrile, a key intermediate. This guide is designed to help optimize reaction conditions, improve yields, and troubleshoot common issues encountered during the Strecker synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound (also known as valine nitrile) is the Strecker synthesis. This reaction involves the one-pot, three-component condensation of isobutyraldehyde (B47883), an ammonia (B1221849) source (like ammonium (B1175870) chloride), and a cyanide source (such as sodium or potassium cyanide).[1][2]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: For a successful synthesis of this compound, it is crucial to control the following parameters:

  • Temperature: Lower temperatures generally favor the formation of the desired aminonitrile over side products.

  • pH: The pH of the reaction mixture influences the equilibrium between the reactants and intermediates. A mildly acidic to neutral pH is often optimal for the initial imine formation.

  • Reagent Stoichiometry: The molar ratios of isobutyraldehyde, ammonia, and cyanide are critical. An excess of the ammonia source is often used to drive the imine formation.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

Q3: What are the common side reactions and byproducts in this synthesis?

A3: The primary side reaction of concern is the formation of the corresponding α-hydroxy nitrile (isobutyraldehyde cyanohydrin), which occurs when the cyanide ion directly attacks the aldehyde before it forms an imine with ammonia. Other potential byproducts can arise from the self-condensation of isobutyraldehyde or the hydrolysis of the nitrile group under harsh conditions.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete imine formation. 2. Inactive cyanide source. 3. Unfavorable reaction temperature.1. Ensure a slight excess of the ammonia source (e.g., ammonium chloride) is used. 2. Use a fresh, high-purity cyanide salt. 3. Conduct the reaction at a controlled, low temperature (e.g., 0-10 °C) to favor aminonitrile formation.
Significant amount of starting material (isobutyraldehyde) remaining 1. Insufficient reaction time. 2. Poor mixing of reactants.1. Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, GC). 2. Ensure vigorous stirring throughout the reaction.
Formation of a significant amount of oily byproduct 1. Self-condensation of isobutyraldehyde (aldol condensation).1. Maintain a low reaction temperature. 2. Add the isobutyraldehyde slowly to the reaction mixture containing the ammonia and cyanide sources.
Low Purity
Symptom Possible Cause(s) Suggested Solution(s)
Presence of α-hydroxy nitrile impurity 1. Direct reaction of cyanide with isobutyraldehyde.1. Pre-form the imine by stirring the isobutyraldehyde and ammonia source together before adding the cyanide. 2. Maintain a slightly acidic pH to favor imine formation.
Product degradation during workup 1. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.1. Perform the workup at low temperatures. 2. Avoid strongly acidic or basic conditions during extraction and purification.
Broad or multiple spots on TLC 1. Presence of multiple byproducts.1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. 2. Employ appropriate purification techniques such as column chromatography or distillation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of key reaction parameters on the yield of this compound. Please note that the following data is illustrative and based on typical outcomes for Strecker syntheses. For precise results, refer to specific literature for the synthesis of valine nitrile.

Table 1: Effect of Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
101285
225 (Room Temp.)870
350455

Table 2: Effect of Solvent on Product Yield

EntrySolventReaction Time (h)Yield (%)
1Water1280
2Methanol1075
3Ethanol1072
4Dichloromethane1845

Experimental Protocols

Key Experiment: Strecker Synthesis of this compound

Materials:

  • Isobutyraldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ammonium chloride (1.2 equivalents) in water.

  • Cool the solution to 0-5 °C.

  • Add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water.

  • Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture vigorously in the ice bath for 1-2 hours, and then allow it to slowly warm to room temperature and stir for an additional 10-12 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Strecker_Synthesis_Workflow Workflow for Strecker Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Isobutyraldehyde Isobutyraldehyde Reaction_Mixture Combine Reactants at 0-10°C Isobutyraldehyde->Reaction_Mixture Ammonia_Source Ammonium Chloride Solution Ammonia_Source->Reaction_Mixture Cyanide_Source Sodium Cyanide Solution Cyanide_Source->Reaction_Mixture Stirring Stir at Room Temperature Reaction_Mixture->Stirring Extraction Extraction with Diethyl Ether Stirring->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Check Reactant Purity Start->Check_Purity Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Stoichiometry Confirm Reagent Ratios Start->Check_Stoichiometry Check_Time Monitor Reaction Time Start->Check_Time Optimize_pH Adjust Reaction pH Start->Optimize_pH Use_Fresh_Reagents Use Fresh Reagents Check_Purity->Use_Fresh_Reagents Lower_Temperature Lower Reaction Temperature Check_Temp->Lower_Temperature Adjust_Ratios Adjust Stoichiometry Check_Stoichiometry->Adjust_Ratios Increase_Time Increase Reaction Time Check_Time->Increase_Time Buffer_Reaction Use a Buffered System Optimize_pH->Buffer_Reaction

References

stability and degradation of 2-Amino-3-methylbutanenitrile under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Amino-3-methylbutanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily involving its amino and nitrile functional groups. The main degradation routes include:

  • Hydrolysis: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form 2-amino-3-methylbutanamide (B3250160) as an intermediate, which can further hydrolyze to 2-amino-3-methylbutanoic acid (valine).[1][2][3][4]

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of imines, nitroalkanes, or complete degradation to smaller molecules.[5][6][7] The presence of oxidizing agents or exposure to air can facilitate this process.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. Key thermal degradation pathways for similar amino acid derivatives include deamination (loss of the amino group) and decarboxylation (if the nitrile is first hydrolyzed to a carboxylic acid).[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The degradation pathways can be complex and may involve radical reactions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the amino group will be protonated, forming an ammonium (B1175870) salt. This can make the compound more soluble but also susceptible to hydrolysis of the nitrile group to a carboxylic acid. The hydrolysis is generally faster under acidic conditions compared to neutral pH.[1][2]

  • Neutral Conditions (pH ≈ 7): The compound is relatively more stable at neutral pH, although slow hydrolysis of the nitrile group can still occur over extended periods.

  • Basic Conditions (pH > 7): Under basic conditions, the hydrolysis of the nitrile group to a carboxylate salt is accelerated.[1][2] The free amino group is also more susceptible to oxidation at higher pH.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Containers should be tightly sealed and preferably stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which can lead to oxidative degradation and hydrolysis.

Q4: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could be the cause?

A4: The appearance of new peaks in a chromatogram of a stored solution is likely due to degradation. The identity of the degradation products will depend on the storage conditions (solvent, temperature, light exposure, pH). Common degradation products to consider are:

  • 2-amino-3-methylbutanamide and 2-amino-3-methylbutanoic acid: Resulting from hydrolysis of the nitrile group.

  • Products of oxidation: Such as the corresponding imine or other oxidation byproducts.

  • Contaminants: Leached from the container or introduced during sample handling.

It is advisable to perform a forced degradation study to identify potential degradation products and confirm their retention times.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Steps
Inappropriate pH - Measure the pH of your solution. - Adjust the pH to a neutral range (6-7.5) for improved stability if your experimental conditions allow. - If acidic or basic conditions are required, prepare fresh solutions before use and minimize storage time.
Presence of Oxidizing Agents - Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experiment.
Exposure to Light - Store solutions in amber vials or protect them from light using aluminum foil. - Minimize exposure to ambient light during experimental setup.
Elevated Temperature - Store stock solutions at recommended low temperatures (e.g., 2-8 °C). - Avoid prolonged exposure to high temperatures during experiments unless required by the protocol.
Presence of Metal Ions - Use high-purity solvents and reagents. - Employ metal-chelating agents (e.g., EDTA) if metal ion contamination is suspected and compatible with the experimental design.
Issue 2: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Steps
Variable Storage Conditions - Ensure all samples are stored under identical and tightly controlled conditions (temperature, humidity, light). - Use calibrated and validated storage chambers.
Inconsistent Sample Preparation - Standardize the sample preparation procedure, including solvent preparation, concentration, and handling time. - Prepare all samples for a given study from the same stock solution where possible.
Analytical Method Not Stability-Indicating - Validate your analytical method to ensure it can separate the parent compound from all potential degradation products. - Perform a forced degradation study to generate degradation products and confirm their separation.
Sample Contamination - Use clean glassware and equipment. - Filter samples before analysis to remove any particulate matter.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of expected trends based on the chemical properties of the molecule and data from similar compounds.

Table 1: Hydrolytic Stability of this compound (7 days)

Condition Temperature (°C) % Degradation Major Degradation Product(s)
0.1 M HCl408.52-amino-3-methylbutanoic acid
Water (pH 7)401.22-amino-3-methylbutanamide
0.1 M NaOH4015.22-amino-3-methylbutanoic acid sodium salt

Table 2: Oxidative Stability of this compound (24 hours)

Condition Temperature (°C) % Degradation Potential Degradation Product(s)
3% H₂O₂2512.8Imine, Nitroalkane
Air Exposure403.5Various oxidation products

Table 3: Thermal and Photostability of this compound (Solid State)

Condition Duration % Degradation Potential Degradation Product(s)
60°C14 days4.1Deamination and other thermal byproducts
ICH Photostability7 days6.8Various photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to the initial concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the initial concentration.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with UV and/or MS detection).

Visualizations

degradation_pathways main This compound amide 2-Amino-3-methylbutanamide main->amide Hydrolysis (Mild Conditions) acid 2-Amino-3-methylbutanoic Acid (Valine) main->acid Hydrolysis (Acidic/Basic) oxidized Oxidation Products (e.g., Imine, Nitroalkane) main->oxidized Oxidation (e.g., H₂O₂) thermal Thermal Degradants (Deamination Products) main->thermal Heat photo Photolytic Products main->photo Light amide->acid Hydrolysis (Forced Conditions) experimental_workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis analysis Analytical Testing (e.g., HPLC-UV/MS) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo report Data Analysis & Stability Assessment analysis->report troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions issue Unexpected Peaks in Chromatogram hydrolysis Hydrolysis issue->hydrolysis oxidation Oxidation issue->oxidation photodegradation Photodegradation issue->photodegradation contamination Contamination issue->contamination forced_degradation Perform Forced Degradation Study issue->forced_degradation Diagnostic check_ph Check pH & Buffer hydrolysis->check_ph inert_atm Use Inert Atmosphere oxidation->inert_atm protect_light Protect from Light photodegradation->protect_light clean_glassware Use Clean Glassware contamination->clean_glassware

References

Technical Support Center: Purification of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-3-methylbutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Strecker reaction?

A1: The primary impurities in this compound synthesized from isobutyraldehyde (B47883), ammonia (B1221849), and a cyanide source typically include:

  • Unreacted Starting Materials: Isobutyraldehyde, ammonia (or ammonium (B1175870) salts), and residual cyanide salts.

  • Intermediate Cyanohydrin: 2-Hydroxy-3-methylbutanenitrile, formed from the reaction of isobutyraldehyde and cyanide prior to the addition of ammonia.[1]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 2-Amino-3-methylbutanamide and ultimately valine, especially during workup under non-neutral pH conditions.[1][2][3]

  • Isobutyraldehyde Self-Condensation Products: Aldehydes can undergo self-condensation (aldol reaction) under certain conditions, leading to higher molecular weight impurities.

Q2: My crude product is a dark-colored oil. What is the cause and how can I decolorize it?

A2: Dark coloration in the crude product can be due to polymeric byproducts or other high-molecular-weight impurities formed during the reaction. A common and effective method for decolorization is treatment with activated carbon.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a small amount of activated carbon (typically 1-5% w/w of the crude product).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • The resulting filtrate should be a lighter-colored solution, which can then be concentrated and further purified.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities and solvents with significantly different boiling points.[4]

  • Recrystallization of a Salt: Converting the aminonitrile to a salt (e.g., hydrochloride) and recrystallizing it can be a highly effective method for removing non-basic impurities.[5]

  • Column Chromatography: Useful for separating impurities with similar polarities to the product, although it can be challenging for basic amines on standard silica (B1680970) gel.[5]

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Workup

Potential Cause: The amino and nitrile groups of this compound can be sensitive to pH extremes. During aqueous extraction, hydrolysis of the nitrile to the corresponding amide or carboxylic acid can occur, especially if the pH is not carefully controlled.[6]

Recommended Solutions:

  • Maintain Neutral pH: During aqueous extractions, use a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash to remove water-soluble impurities.

  • Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase.

  • Use of Organic Base: Consider using an organic base like triethylamine (B128534) for neutralization to avoid an aqueous workup altogether, followed by filtration of the resulting ammonium salt.

Issue 2: Difficulty in Removing Unreacted Isobutyraldehyde

Potential Cause: Isobutyraldehyde has a relatively low boiling point (64 °C) but can be challenging to remove completely by simple evaporation, especially if it forms azeotropes or is present in significant quantities.

Recommended Solutions:

  • Azeotropic Removal: Co-evaporation with a low-boiling solvent like methanol (B129727) under reduced pressure can help remove residual isobutyraldehyde.

  • Chemical Scavenging: In some cases, a small amount of a primary amine scavenger resin can be used to react with and remove excess aldehyde.

  • Fractional Vacuum Distillation: A carefully performed fractional distillation is the most effective method to separate the product from the lower-boiling isobutyraldehyde.[7]

Issue 3: Product Streaking on Silica Gel TLC/Column Chromatography

Potential Cause: The basic amino group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and tailing of the product spot.

Recommended Solutions:

  • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a commercially available amine-functionalized silica gel.

  • Optimize Solvent System: A more polar solvent system may be required to effectively elute the aminonitrile from the column. A gradient elution from a less polar to a more polar solvent system can also improve separation.

Purification Protocols (General Guidelines)

The following protocols are general starting points and may require optimization based on the specific impurity profile of your crude product.

Vacuum Distillation

Objective: To separate this compound from non-volatile impurities and solvents.

Table 1: Hypothetical Vacuum Distillation Parameters

ParameterValue
Purity of Crude Material > 80%
Pressure 1-10 mmHg
Expected Boiling Point 60-80 °C (at 10 mmHg)
Purity of Distilled Product > 95%
Typical Yield 70-85%

Note: The boiling point is an estimate and should be determined experimentally.

Experimental Protocol:

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask with stirring.

  • Collect a forerun fraction containing any low-boiling impurities.

  • Collect the main fraction at a stable temperature and pressure.

  • Discontinue heating and allow the apparatus to cool before releasing the vacuum.

Recrystallization of the Hydrochloride Salt

Objective: To purify this compound by converting it to its hydrochloride salt and recrystallizing it.

Table 2: Suggested Solvents for Recrystallization of Aminonitrile Salts

Solvent SystemRationale
Ethanol (B145695)/Diethyl Ether The salt is soluble in hot ethanol and insoluble in diethyl ether.
Isopropanol (B130326)/Hexane The salt is soluble in hot isopropanol and insoluble in hexane.
Methanol/Toluene The salt is soluble in hot methanol and insoluble in toluene.

Experimental Protocol:

  • Dissolve the crude aminonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Filter the crude hydrochloride salt and wash with cold diethyl ether.

  • Dissolve the crude salt in a minimal amount of the hot primary recrystallization solvent (e.g., ethanol).

  • Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

Strecker_Synthesis_and_Impurities Isobutyraldehyde Isobutyraldehyde Iminium_Ion Iminium Ion Isobutyraldehyde->Iminium_Ion Cyanohydrin 2-Hydroxy-3-methylbutanenitrile (Impurity) Isobutyraldehyde->Cyanohydrin Aldol Aldol Adduct (Self-Condensation Impurity) Isobutyraldehyde->Aldol Self-Condensation Ammonia Ammonia Ammonia->Iminium_Ion Cyanide Cyanide Source Aminonitrile This compound (Product) Cyanide->Aminonitrile Cyanide->Cyanohydrin Iminium_Ion->Aminonitrile Amide 2-Amino-3-methylbutanamide (Hydrolysis Impurity) Aminonitrile->Amide Hydrolysis Valine Valine (Hydrolysis Impurity) Amide->Valine Hydrolysis

Caption: Potential impurities in the Strecker synthesis.

Purification_Workflow Crude Crude this compound Decolorize Decolorization (Activated Carbon) Crude->Decolorize Evaporation Solvent Evaporation Decolorize->Evaporation Purification_Choice Choose Purification Method Evaporation->Purification_Choice Distillation Vacuum Distillation Purification_Choice->Distillation Volatile Product, Non-Volatile Impurities Recrystallization Salt Formation & Recrystallization Purification_Choice->Recrystallization Non-Basic Impurities Chromatography Column Chromatography Purification_Choice->Chromatography Polar Impurities Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow.

Troubleshooting_Decision_Tree Problem Purification Issue Low_Yield Low Yield After Workup Problem->Low_Yield Yield Issue Aldehyde_Impurity Residual Aldehyde Problem->Aldehyde_Impurity Purity Issue TLC_Streaking TLC/Column Streaking Problem->TLC_Streaking Chromatography Issue Control_pH Control pH during Extraction Low_Yield->Control_pH Fractional_Distillation Fractional Vacuum Distillation Aldehyde_Impurity->Fractional_Distillation Deactivate_Silica Deactivate Silica Gel TLC_Streaking->Deactivate_Silica Alternative_Stationary_Phase Use Alumina or Amine-Functionalized Silica TLC_Streaking->Alternative_Stationary_Phase

Caption: Troubleshooting common purification issues.

References

refining experimental methods involving 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-methylbutanenitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling, synthesis, purification, and analysis of this compound.

Section 1: Handling and Storage

Q1: What are the proper storage conditions for this compound? A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, refrigeration is recommended.[2] It should be kept away from heat sources, sparks, and open flames as it is a flammable liquid.[2][3]

Q2: What materials are incompatible with this compound? A2: It is incompatible with strong oxidizing agents and strong acids.[2][4] Mixing with strong oxidizing acids can lead to extremely violent reactions.[4] Contact with bases can potentially produce hydrogen cyanide gas.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound? A3: Always handle this compound in a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1][5] In case of inadequate ventilation, respiratory protection should be worn.[1]

Q4: How should I handle an accidental spill? A4: For a small spill, eliminate all ignition sources.[4] Absorb the spill with an inert, non-combustible material like sand or earth, and collect it into a suitable, closed container for disposal using clean, non-sparking tools.[4][5] Ensure the area is well-ventilated.

Section 2: Synthesis and Reactions

Q5: I am getting a low yield in my Strecker synthesis of this compound. What are the common causes? A5: Low yields can result from several factors. The primary reactants for this synthesis are typically 3-methyl-2-butanone, a cyanide source (like sodium or potassium cyanide), and an ammonia (B1221849) source.[2][6] Potential issues include incomplete reaction, side product formation, or degradation of the aminonitrile product. Ensure reaction temperature is controlled, as side reactions can be exothermic.

Q6: I am trying to hydrolyze the nitrile group to a carboxylic acid with aqueous acid, but the reaction is incomplete. What can I do? A6: The hydrolysis of a nitrile to a carboxylic acid typically requires harsh conditions, such as prolonged heating with a strong acid (e.g., H₂SO₄ or HCl).[6][7] To drive the reaction to completion, consider increasing the reaction time, raising the temperature, or using a higher concentration of acid. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

Q7: My sample of this compound is showing signs of degradation (e.g., color change). What could be the cause? A7: Aminonitriles can be susceptible to degradation. Discoloration may indicate oxidation of the amino group or polymerization.[4][8] To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and ensure it is stored in a tightly sealed container to prevent exposure to air and moisture.[8]

Section 3: Purification

Q8: I am performing vacuum distillation, but the compound seems to be decomposing. How can I avoid this? A8: Decomposition during distillation can occur if the temperature is too high. Ensure your vacuum system is free of leaks to achieve the lowest possible boiling point.[9] Check all joints and use high-vacuum grease. If decomposition persists, consider alternative purification methods like column chromatography.

Q9: The compound is streaking or tailing on my silica (B1680970) gel column. What is the solution? A9: The basic amino group in this compound interacts strongly with the acidic silanol (B1196071) groups on the surface of silica gel, causing poor separation.[9] To resolve this, add a small amount of a basic modifier, such as triethylamine (B128534) (0.1–1%) or ammonia in methanol, to your eluent.[9] Alternatively, using a different stationary phase like neutral or basic alumina, or an amine-functionalized silica gel, can prevent this issue.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₁₀N₂ [3]
Molecular Weight 98.15 g/mol [3]
IUPAC Name This compound [3]
CAS Number 4475-96-1 [3]
Appearance Yellow liquid (reported for similar compounds) [4]

| Odor | Ammonia-like (reported for similar compounds) |[4] |

Table 2: Hazard Information

Hazard Statement Description Reference
H226 Flammable liquid and vapor [3]
H302 Harmful if swallowed [3]
H312 Harmful in contact with skin [3]
H332 Harmful if inhaled [3]

| H314 | Causes severe skin burns and eye damage |[3] |

Table 3: Expected Spectroscopic Data

Spectroscopic Technique Functional Group Expected Absorption / Shift
Infrared (IR) N-H Stretch (Amine) ~3300-3500 cm⁻¹ (two bands for primary amine)
Infrared (IR) C≡N Stretch (Nitrile) ~2210-2260 cm⁻¹
Infrared (IR) C-H Stretch (Alkane) ~2850-3000 cm⁻¹
¹H NMR -CH(N)- Chemical shift will vary based on solvent
¹H NMR -CH(CH₃)₂ Chemical shift will vary based on solvent

| ¹³C NMR | -C≡N | ~115-125 ppm |

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate issues with peak tailing for basic compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by running the mobile phase through it. The mobile phase should consist of your chosen solvent system (e.g., ethyl acetate/hexane) modified with 0.5% triethylamine to deactivate the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the modified mobile phase, gradually increasing polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent and triethylamine using a rotary evaporator under reduced pressure.

Protocol 2: General Method for Acquiring an IR Spectrum

This protocol describes the use of an FTIR spectrometer with an ATR accessory.[10]

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal are clean. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Process the resulting spectrum to identify key functional group absorptions, such as the N-H stretch of the amine and the C≡N stretch of the nitrile.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

Visualizations

G start Low Yield in Strecker Synthesis q1 Check Reactant Stoichiometry and Purity start->q1 q2 Review Reaction Temperature. Was it controlled? start->q2 q3 Analyze Crude Product for Side Products start->q3 a1 Adjust stoichiometry. Use fresh, pure reactants. q1->a1 a2 Implement cooling bath to prevent exothermic side reactions. q2->a2 a3 Optimize purification to remove impurities (e.g., hydrolysis products). q3->a3

Caption: Troubleshooting workflow for low synthesis yield.

G start Need to Purify Crude This compound q_thermal Is the compound thermally stable? start->q_thermal distill Use Vacuum Distillation q_thermal->distill Yes no_distill Avoid Distillation q_thermal->no_distill No q_polarity Is polarity significantly different from impurities? column Use Column Chromatography (with modified eluent) q_polarity->column Yes recrystallize Consider Recrystallization (if solid derivative is made) q_polarity->recrystallize No distill->q_polarity If purity is still low no_distill->q_polarity

Caption: Decision tree for selecting a purification method.

G nitrile This compound amide 2-Amino-3-methylbutanamide nitrile->amide Mild H₂O₂ / Base or Nitrile Hydratase acid 2-Amino-3-methylbutanoic acid (Valine) nitrile->acid Strong Acid / Heat (Direct Hydrolysis) amide->acid Strong Acid / Heat or Base / Heat

Caption: Reaction pathway for the hydrolysis of the nitrile group.

References

Technical Support Center: 2-Amino-3-methylbutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-Amino-3-methylbutanenitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to racemization during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a primary concern when synthesizing this compound?

A1: Racemization is a significant issue because the most common synthetic route, the classical Strecker synthesis, inherently produces a racemic mixture.[1] This process involves the nucleophilic addition of a cyanide ion to an imine formed from isobutyraldehyde (B47883) and ammonia (B1221849).[2][3] The carbon atom that becomes the chiral center is planar in the imine intermediate, and the cyanide can attack from either face with equal probability, resulting in a 50:50 mixture of (R) and (S) enantiomers.[1][4]

Q2: What are the principal strategies to obtain a single enantiomer of this compound?

A2: There are three main strategies to achieve an enantiomerically enriched product:

  • Asymmetric Strecker Synthesis: This involves modifying the standard reaction to favor the formation of one enantiomer. This can be achieved by using a chiral auxiliary (a chiral amine that replaces ammonia) or a chiral catalyst.[4]

  • Resolution of the Racemic Mixture: This approach involves synthesizing the racemic aminonitrile and then separating the two enantiomers. Common methods include fractional crystallization of diastereomeric salts formed with a chiral resolving agent (like L-tartaric acid) or enzymatic resolution.[4][5][6]

  • Crystallization-Induced Asymmetric Transformation: This advanced technique takes advantage of the reversible formation of the aminonitrile. Under specific conditions, the desired diastereomer selectively crystallizes from the solution, which shifts the equilibrium, converting the undesired diastereomer in solution into the desired one, ultimately leading to a high yield of a single stereoisomer.[7]

Q3: Which reaction conditions can promote the racemization of an already enantiomerically pure sample of this compound?

A3: The chiral center in α-aminonitriles is susceptible to racemization, especially under certain conditions:

  • Basic Conditions: The presence of a base can abstract the acidic proton at the α-carbon (the chiral center), forming a planar, achiral enolate-like intermediate. Reprotonation can then occur from either side, leading to racemization.[8][9]

  • Acidic Conditions: Strong acidic conditions can also facilitate enolization or imine-enamine tautomerism, which can lead to racemization.[9]

  • Elevated Temperatures: Higher temperatures increase the rate of epimerization and can lead to significant loss of optical purity.[7][10][11] It is often recommended to perform reactions and purifications at lower temperatures.[12]

Troubleshooting Guides

Issue 1: My synthesis resulted in a racemic or low enantiomeric excess (e.e.) product. How can I improve stereoselectivity?

  • Possible Cause 1.1: Use of Achiral Reagents.

    • The standard Strecker synthesis using ammonia and an achiral aldehyde will always produce a racemic mixture.[1]

  • Solution 1.1: Implement an Asymmetric Synthesis Strategy.

    • Use a Chiral Auxiliary: Replace ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, to induce diastereoselectivity.[4] The auxiliary can be removed in a later step. A variety of auxiliaries are available to suit different substrates and reaction conditions.[13][]

    • Use a Chiral Catalyst: Employ a catalyst designed to create a chiral environment around the reactants, directing the cyanide addition to one face of the iminium ion.[4]

  • Possible Cause 1.2: Suboptimal Reaction Conditions.

    • Even in an asymmetric synthesis, temperature and the choice of base or acid can significantly impact the enantiomeric excess.

  • Solution 1.2: Optimize Reaction Parameters.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of racemization of the intermediate or product.[7][12]

    • Base Selection: Avoid strong, non-sterically hindered bases that can readily cause deprotonation and racemization.[12] Use weaker or sterically hindered bases where possible.

Table 1: Conceptual Effect of Temperature on Stereoselectivity

TemperatureReaction RatePotential for RacemizationTypical Diastereomeric/Enantiomeric Ratio
High (>70 °C)FastHighLower (e.g., 80:20)
Moderate (25-40 °C)ModerateModerateGood (e.g., 95:5)
Low (≤0 °C)SlowLowExcellent (>99:1)
Note: This table provides a conceptual summary based on principles described in the literature. Actual results will vary based on specific reagents and conditions.[7]

Issue 2: The enantiomeric purity of my this compound is decreasing during workup and purification.

  • Possible Cause 2.1: Exposure to Harsh pH.

    • Using strong acids or bases during aqueous workup or chromatography can cause on-column or in-solution racemization.[12]

  • Solution 2.1: Maintain Near-Neutral pH.

    • During extractions, use saturated sodium bicarbonate or ammonium (B1175870) chloride solutions instead of strong bases or acids.

    • For column chromatography, use a buffered mobile phase or pre-neutralize the silica (B1680970) gel if necessary. Avoid prolonged exposure to standard silica gel, which can be slightly acidic.

  • Possible Cause 2.2: High Temperatures During Solvent Removal.

    • Concentrating the product on a rotary evaporator at elevated temperatures can compromise its stereochemical integrity.[11]

  • Solution 2.2: Use Low-Temperature Purification Methods.

    • Remove solvents under high vacuum at or below room temperature.

    • If crystallization is used for purification, ensure that the dissolution step is performed at the lowest temperature necessary and for the shortest possible time.

Key Experimental Protocol

Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-3-methylbutanenitrile using a Chiral Auxiliary

This protocol is a representative methodology for inducing chirality using a recoverable auxiliary.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isobutyraldehyde (1.0 eq.) and (S)-(-)-α-phenylethylamine (1.0 eq.) in a suitable anhydrous solvent like methanol (B129727) or toluene (B28343) at 0 °C.

    • Add a dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium towards imine formation.[2]

    • Stir the mixture at 0 °C to room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Cyanide Addition (Stereoselective Step):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) (1.1 eq.). The use of TMSCN is often preferred over HCN for safety and solubility.[15]

    • Stir the reaction at 0 °C for 12-24 hours. The bulky phenyl group on the chiral auxiliary will sterically hinder one face of the imine, directing the cyanide attack to the opposite face.

  • Workup:

    • Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.

  • Auxiliary Removal and Hydrolysis:

    • The resulting N-substituted aminonitrile can be purified by chromatography.

    • The chiral auxiliary is typically removed via catalytic hydrogenation (e.g., using Pd/C and H2), which cleaves the benzyl (B1604629) C-N bond. This step yields the primary aminonitrile.

    • Subsequent hydrolysis of the nitrile group with acid (e.g., HCl) will yield the amino acid, Valine.[2] Care must be taken during hydrolysis to minimize racemization.

Visualizations

G start_node Starting Materials (Isobutyraldehyde) decision_node Synthesis Strategy start_node->decision_node path_a Asymmetric Synthesis decision_node->path_a Goal: Direct Enantioselectivity path_b Racemic Synthesis decision_node->path_b Goal: Separation Post-Synthesis process_a1 Use Chiral Auxiliary or Catalyst path_a->process_a1 process_b1 Standard Strecker (NH3, HCN) path_b->process_b1 control_node Key Control Points - Low Temperature - Neutral pH - Anhydrous Conditions control_node->process_a1 purify_node Workup & Purification control_node->purify_node process_a1->purify_node process_b2 Resolution Step (e.g., Diastereomeric Salt Crystallization) process_b1->process_b2 process_b2->purify_node end_node Enantiopure This compound purify_node->end_node

Caption: Workflow for obtaining enantiopure this compound.

G cluster_0 S_amino (S)-Aminonitrile (Chiral) enolate Planar Enolate Intermediate (Achiral) S_amino->enolate Deprotonation (+ Base, e.g., OH⁻) R_amino (R)-Aminonitrile (Chiral) enolate->R_amino Reprotonation (+ H⁺)

Caption: Mechanism of base-catalyzed racemization of α-aminonitriles.

References

Technical Support Center: Synthesis of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-3-methylbutanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the Strecker synthesis for this compound.

Issue IDProblemPotential CausesSuggested Solutions
EXO-01 Runaway Reaction / Poor Temperature Control The Strecker synthesis is exothermic, and heat dissipation is less efficient in larger reactors. Rapid addition of reagents can lead to a rapid increase in temperature.- Slow Down Reagent Addition: Implement controlled, gradual addition of the cyanide source and isobutyraldehyde (B47883). - Improve Cooling Efficiency: Ensure the reactor's cooling system is appropriately sized for the batch volume and operating at optimal performance. - Dilution: Increasing the solvent volume can help to better manage the heat generated.
YLD-01 Lower than Expected Yield Incomplete reaction, side product formation, or product loss during workup and isolation can all contribute to reduced yields at a larger scale.- Optimize Reaction Time: Monitor the reaction progress to determine the optimal reaction time for maximum conversion. - pH Control: Maintain the optimal pH range to favor the desired reaction pathway. - Efficient Extraction: Ensure proper mixing during aqueous extraction to maximize the recovery of the aminonitrile.
PUR-01 Product Purity Issues Impurities can arise from side reactions, unreacted starting materials, or degradation of the product. These issues can be exacerbated at a larger scale due to longer reaction times or localized "hot spots."- Temperature Homogeneity: Improve agitation to ensure uniform temperature distribution throughout the reactor. - Purification Method: Re-evaluate the purification strategy. Distillation under reduced pressure is often effective for aminonitriles. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
ISO-01 Difficulties in Product Isolation Emulsion formation during aqueous workup or the product's solubility characteristics can complicate isolation at a larger scale.- Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions during extraction. - Solvent Selection: Experiment with different extraction solvents to find one that provides a clean phase separation.
CYN-01 Handling and Disposal of Cyanide Waste Safe management of toxic cyanide-containing waste streams is a critical concern, especially at an industrial scale.- Quenching Protocol: Implement a robust quenching protocol for all cyanide-containing waste. Treatment with bleach (sodium hypochlorite) at a basic pH is a common method to oxidize cyanide to the less toxic cyanate.[1][2] - Regulatory Compliance: Ensure all handling and disposal procedures comply with local environmental regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the high toxicity of the cyanide source (e.g., sodium cyanide or hydrogen cyanide).[3] It is crucial to have a well-designed reactor with adequate cooling capacity and a carefully planned reagent addition strategy. All personnel should be thoroughly trained in handling cyanides and have access to appropriate personal protective equipment (PPE) and emergency procedures.

Q2: How does the choice of cyanide source impact the scale-up process?

A2: While hydrogen cyanide (HCN) can be used, it is a highly toxic gas.[3] For larger-scale operations, using a more manageable solid like sodium cyanide (NaCN) or potassium cyanide (KCN) is often preferred for safety and ease of handling.[4] The choice may also influence the reaction kinetics and the required pH of the reaction medium.

Q3: What are common impurities in the synthesis of this compound?

A3: Common impurities can include unreacted isobutyraldehyde, the corresponding cyanohydrin (from the reaction of isobutyraldehyde and cyanide without the amine), and products from side reactions. The specific impurity profile can be influenced by the reaction conditions.

Q4: How can I minimize the formation of the cyanohydrin byproduct?

A4: The formation of the cyanohydrin is a competing reaction. Ensuring a sufficient concentration of the amine (ammonia or an ammonium (B1175870) salt) and maintaining the appropriate pH can favor the formation of the imine intermediate, which then reacts with the cyanide to form the desired aminonitrile.[3][4]

Q5: What is a suitable method for purifying this compound at a larger scale?

A5: Fractional distillation under reduced pressure is a common and effective method for purifying aminonitriles on a larger scale. This allows for the separation of the product from less volatile impurities and unreacted starting materials.

Data Presentation: Lab vs. Pilot Scale Synthesis

The following table presents a hypothetical comparison of key parameters for the synthesis of this compound at a laboratory scale versus a pilot plant scale. This data is illustrative of common trends observed during scale-up.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Yield 90%82%
Reaction Time 4 hours6 hours
Purity (pre-purification) 95%88%
Purity (post-purification) >99%>99%
Reagent Addition Time 30 minutes2 hours
Max. Temperature Excursion 2°C8°C

Experimental Protocols

Key Experiment: Strecker Synthesis of this compound

Objective: To synthesize this compound from isobutyraldehyde, sodium cyanide, and ammonium chloride.

Materials:

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is assembled. The reactor is purged with nitrogen.

  • Reagent Preparation: A solution of ammonium chloride in deionized water is prepared and charged to the reactor. An aqueous solution of ammonia is added, and the mixture is cooled to 0-5°C using a circulating chiller.

  • Aldehyde Addition: Isobutyraldehyde is added dropwise to the cooled ammonium chloride/ammonia solution while maintaining the temperature below 10°C. The mixture is stirred for 30 minutes.

  • Cyanide Addition: A solution of sodium cyanide in deionized water is added slowly via the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 15°C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Workup: Once the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed from the organic phase by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

  • Waste Treatment: All aqueous layers and any other materials contaminated with cyanide are treated with sodium hypochlorite solution at a pH > 10 (adjusted with sodium hydroxide) to oxidize the cyanide to cyanate.

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed (YLD-01) check_reaction Check Reaction Completion start->check_reaction check_workup Review Workup & Isolation check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No product_loss Product Loss During Workup check_workup->product_loss Inefficient optimize_time Optimize Reaction Time incomplete_reaction->optimize_time optimize_ph Optimize pH incomplete_reaction->optimize_ph optimize_extraction Optimize Extraction Protocol product_loss->optimize_extraction solution Yield Improved optimize_time->solution optimize_ph->solution optimize_extraction->solution

Caption: A flowchart for troubleshooting low yield in the synthesis.

Experimental Workflow for Synthesis

experimental_workflow start Start setup Reactor Setup (Inert Atmosphere) start->setup reagents Charge NH4Cl & NH3 Solution Cool to 0-5 C setup->reagents aldehyde_add Add Isobutyraldehyde (<10 C) reagents->aldehyde_add cyanide_add Slowly Add NaCN Solution (<15 C) aldehyde_add->cyanide_add react Stir at Room Temperature (Monitor Progress) cyanide_add->react workup Aqueous Workup & Extraction react->workup purify Distillation Under Reduced Pressure workup->purify waste Cyanide Waste Treatment workup->waste end Pure Product purify->end

Caption: The experimental workflow for the synthesis of this compound.

References

managing impurities in 2-Amino-3-methylbutanenitrile preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 2-Amino-3-methylbutanenitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals manage impurities effectively during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Strecker synthesis?

A1: The Strecker synthesis, while efficient, can lead to several impurities.[1][2] These typically arise from unreacted starting materials, intermediates, or side reactions. The most common impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde (B47883) (3-methylbutanal) and residual cyanide salts.

  • Intermediates: The corresponding imine intermediate formed between isobutyraldehyde and ammonia (B1221849).

  • Side-Products:

    • Isobutyraldehyde Cyanohydrin: Formed by the direct reaction of isobutyraldehyde with cyanide.

    • Valine Amide and Valine: Resulting from the partial or complete hydrolysis of the nitrile group.[3][4]

    • Aldol Condensation Products: Self-condensation of isobutyraldehyde under basic conditions.

    • Di- and Tri-substituted Amines: Over-alkylation of the amine if primary or secondary amines are used instead of ammonia.[5]

Q2: How are these impurities formed during the reaction?

A2: Impurity formation is a direct consequence of the reaction mechanism and conditions:

  • Unreacted Starting Materials: Incomplete reaction due to non-optimal stoichiometry, temperature, or reaction time.

  • Hydrolysis Products: The presence of excess water, especially during workup or under acidic/basic conditions, can hydrolyze the nitrile to an amide and then to a carboxylic acid (valine).[1]

  • Cyanohydrin Formation: This side reaction is competitive with imine formation. It is favored at lower ammonia concentrations.

  • Racemization: The Strecker synthesis typically produces a racemic mixture of the chiral aminonitrile.[2][5] Controlling stereochemistry requires specialized asymmetric catalysts or chiral auxiliaries.[5]

Q3: What are the recommended analytical techniques for impurity profiling?

A3: A multi-technique approach is recommended for comprehensive impurity profiling. The choice depends on the impurity's nature (volatile, non-volatile, etc.).[6][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying non-volatile organic impurities like the starting aldehyde, amide, and amino acid byproducts.

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents or unreacted isobutyraldehyde.[7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structure elucidation of unknown impurities once they are isolated.[8]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yield can be attributed to several factors. A systematic approach to troubleshooting is necessary.

  • Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials. Consider increasing the reaction time or temperature moderately. Ensure efficient mixing.

  • Cause 2: Competitive Side Reactions.

    • Solution: To minimize cyanohydrin formation, ensure a sufficient concentration of ammonia is present to favor imine formation. The order of addition of reagents can also be critical; forming the imine before adding the cyanide source can sometimes be beneficial.[1]

  • Cause 3: Product Loss During Workup.

    • Solution: this compound has some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent. Avoid emulsions by using brine washes.

Q5: My final product is contaminated with a significant amount of valine. How can I prevent this hydrolysis?

A5: Premature hydrolysis of the nitrile is a common issue, especially during purification.

  • Cause: Presence of Water and Acid/Base.

    • Solution 1 (Reaction): Use anhydrous solvents and reagents where possible. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Solution 2 (Workup): Keep the temperature low during aqueous workup. Use a mild base (e.g., sodium bicarbonate solution) for neutralization to avoid strongly basic conditions that promote hydrolysis. Minimize contact time with the aqueous phase.

    • Solution 3 (Purification): If using chromatography, ensure the silica (B1680970) gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[9] For distillation, ensure the apparatus is dry and perform under vacuum to keep the temperature low.

Q6: I'm observing an unknown peak in my chromatogram. How do I proceed with identification?

A6: Identifying unknown impurities is a critical step in process development.

  • Step 1: Hypothesize Potential Structures. Based on your starting materials and reaction conditions, list potential side-products (see FAQ 1).

  • Step 2: Obtain Mass Spectrometry Data. Use LC-MS or GC-MS to get the molecular weight of the impurity. This allows you to narrow down the possibilities significantly.[6]

  • Step 3: Isolation and Spectroscopic Analysis. If the impurity is present in sufficient quantity (>1-5%), consider preparative chromatography to isolate it. Subsequent analysis by NMR will provide detailed structural information.[8]

  • Step 4: Forced Degradation Studies. Subject your pure product to stress conditions (acid, base, heat, oxidation) to see if you can intentionally generate the impurity. This can help confirm its identity as a degradation product.

Quantitative Data and Protocols

Table 1: Common Impurities and Analytical Methods
Impurity NameTypical SourceRecommended Analytical MethodTypical Retention Time (HPLC)
IsobutyraldehydeUnreacted Starting MaterialGC, HPLC (with derivatization)Varies
ValineHydrolysis of NitrileHPLC, LC-MSEarly eluting
2-Amino-3-methylbutanamidePartial Hydrolysis of NitrileHPLC, LC-MSIntermediate
Isobutyraldehyde CyanohydrinSide ReactionHPLC, LC-MSVaries
Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

  • Objective: To synthesize this compound from isobutyraldehyde.

  • Materials: Isobutyraldehyde, Ammonium (B1175870) Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol (B129727), Water, Diethyl Ether.

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) and sodium cyanide (1.05 eq) in water (3 mL per gram of NaCN) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add methanol (2 mL per gram of NaCN).

    • Slowly add isobutyraldehyde (1.0 eq) to the cooled solution over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or GC until the aldehyde is consumed.

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol used).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Impurity Profiling by Reverse-Phase HPLC

  • Objective: To separate and quantify this compound and its non-volatile impurities.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of Mobile Phase A.

Visual Guides and Workflows

Strecker_Pathway Reactants Isobutyraldehyde + Ammonia (NH3) Imine Imine Intermediate Reactants->Imine Cyanohydrin Side Product: Cyanohydrin Reactants->Cyanohydrin Side Reaction Product This compound Imine->Product Nucleophilic Addition Hydrolysis Degradation Products: Amide, Valine Product->Hydrolysis Hydrolysis Cyanide Cyanide (CN-) Cyanide->Product Cyanide->Cyanohydrin Water H2O (Acid/Base) Water->Hydrolysis

Caption: Strecker synthesis pathway and common side reactions.

Experimental_Workflow start Start reaction Strecker Reaction: Aldehyde, NH4Cl, NaCN start->reaction analysis1 In-Process Control: TLC / GC / HPLC reaction->analysis1 Monitor workup Aqueous Workup & Solvent Extraction drying Dry Organic Phase (e.g., Na2SO4) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude Crude Product concentration->crude purification Purification: Distillation or Chromatography crude->purification analysis1->workup Complete final_product Pure Product purification->final_product analysis2 Final Analysis: Impurity Profile & Assay final_product->analysis2 end End analysis2->end Release

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree start Problem Detected (e.g., Low Purity by HPLC) q1 Major Impurity >1%? start->q1 id_impurity Identify Impurity (LC-MS, GC-MS) q1->id_impurity Yes sol_minor Action: - Optimize purification step - Review cleaning procedures q1->sol_minor No (Minor Impurities) is_sm Is it a Starting Material? id_impurity->is_sm is_hydrolysis Is it a Hydrolysis Product? id_impurity->is_hydrolysis is_unknown Unknown id_impurity->is_unknown sol_sm Solution: - Increase reaction time/temp - Adjust stoichiometry is_sm->sol_sm Yes sol_hydrolysis Solution: - Use anhydrous conditions - Minimize water in workup - Use mild pH is_hydrolysis->sol_hydrolysis Yes sol_unknown Action: - Isolate impurity - Structure elucidation (NMR) - Review reaction mechanism is_unknown->sol_unknown Yes

Caption: Decision tree for troubleshooting unknown impurities.

References

Technical Support Center: Enhancing the Reactivity of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-methylbutanenitrile, also known as valine nitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a valuable building block in organic synthesis. Its primary applications include:

  • Synthesis of Valine and its Derivatives: It is a direct precursor to the essential amino acid valine through hydrolysis.[1][2]

  • Peptidomimetics: Valine nitrile and its derivatives are incorporated into peptidomimetics to enhance metabolic stability and receptor affinity in drug discovery.[3]

  • Chiral Ligands: It is used in the preparation of new chiral ligands for asymmetric synthesis.

  • Agrochemicals: It serves as an intermediate in the synthesis of certain herbicides.

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a hazardous substance and should be handled with appropriate safety measures. Key hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[4]

  • Corrosivity: It can cause severe skin burns and eye damage.[4]

  • Flammability: It is a flammable liquid and vapor.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How does the steric hindrance of the isopropyl group in this compound affect its reactivity?

A3: The bulky isopropyl group introduces significant steric hindrance around the stereocenter, which can influence its reactivity in several ways:

  • Reduced Reaction Rates: Nucleophilic attack at the nitrile carbon or reactions involving the amino group may be slower compared to less hindered aminonitriles.

  • Increased Diastereoselectivity: The steric bulk can favor the formation of one diastereomer over another in reactions where a new stereocenter is formed.

  • Challenges in Purification: The presence of bulky groups can sometimes complicate purification due to similar retention factors of starting materials and products in chromatography.

Q4: What are the common methods to enhance the reactivity of the nitrile group in this compound?

A4: The reactivity of the nitrile group can be enhanced for subsequent transformations through several methods:

  • Acid or Base Catalysis: Hydrolysis of the nitrile to a carboxylic acid is typically carried out under strong acidic or basic conditions.[1]

  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[5]

  • Organometallic Addition: Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Troubleshooting Guides

Strecker Synthesis of this compound

The Strecker synthesis is a common method for preparing α-aminonitriles from an aldehyde (isobutyraldehyde), ammonia (B1221849), and a cyanide source.

Problem Potential Cause Troubleshooting Solution
Low Yield of this compound Incomplete imine formation from isobutyraldehyde (B47883) and ammonia.Ensure anhydrous conditions. Use a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine.[6]
Inefficient cyanide addition to the imine.Optimize the pH of the reaction mixture to 4-5 to enhance the polarity of the iminium ion without excessively protonating the cyanide nucleophile.[7]
Side reaction: Aldol condensation of isobutyraldehyde.Maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture.
Formation of Impurities Unreacted isobutyraldehyde.Monitor the reaction by TLC to ensure complete consumption of the aldehyde. Extend the reaction time if necessary.
Formation of isobutyraldehyde cyanohydrin.Ensure a sufficient concentration of ammonia to favor imine formation over cyanohydrin formation.
Difficulty in Product Isolation Product is soluble in the aqueous phase.Perform continuous liquid-liquid extraction with a suitable organic solvent like diethyl ether to improve recovery.[2]
Emulsion formation during extraction.Use a brine wash to break up emulsions.
Hydrolysis of this compound to Valine

The conversion of the nitrile to a carboxylic acid is a key step in synthesizing valine.

Problem Potential Cause Troubleshooting Solution
Incomplete Hydrolysis Insufficiently harsh reaction conditions.Use concentrated strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) and heat the reaction mixture under reflux for an extended period.[1]
Steric hindrance slowing down the reaction.Increase the reaction temperature and/or time. Consider using microwave-assisted heating to accelerate the reaction.
Formation of Amide Intermediate The reaction has not gone to completion.The hydrolysis of nitriles proceeds through an amide intermediate. Ensure sufficient heating and reaction time for the complete conversion to the carboxylic acid.
Racemization of the Product Harsh basic conditions.While the initial Strecker synthesis produces a racemic mixture, if you start with an enantiomerically enriched aminonitrile, harsh basic conditions can lead to racemization. Prefer acidic hydrolysis if stereochemical integrity is crucial.
Difficult Product Isolation The amino acid is zwitterionic and has low solubility in organic solvents.After neutralization, use ion-exchange chromatography for purification. Alternatively, precipitation at the isoelectric point can be employed.
Reduction of this compound to 1,2-Diamino-3-methylbutane

Reduction of the nitrile group provides a vicinal diamine, a useful building block.

Problem Potential Cause Troubleshooting Solution
Low Yield of Diamine Incomplete reduction.Use a powerful reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether). Ensure a sufficient excess of the reducing agent.[5]
Inefficient quenching of the reaction.Quench the reaction carefully at low temperature by the sequential addition of water, aqueous NaOH, and then more water to form a filterable precipitate of aluminum salts.[5]
Formation of Side Products Over-reduction of other functional groups if present.LiAlH₄ is a very strong reducing agent. Ensure that no other reducible functional groups are present in the molecule if they are not intended to be reduced.
Difficulty in Product Purification The product is a polar amine.Use acid-base extraction to separate the amine from neutral impurities. Distillation under reduced pressure can be used for purification.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is adapted from general Strecker synthesis procedures.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine ammonium chloride and sodium cyanide in aqueous ammonia.

  • Slowly add isobutyraldehyde to the cooled solution with vigorous stirring.

  • Allow the reaction to stir in the ice bath for 1-2 hours, then warm to room temperature and continue stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, extract the mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of this compound to DL-Valine

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Carefully add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of valine.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a solution of sodium hydroxide to the isoelectric point of valine (pH ~6.0).

  • The precipitated DL-valine can be collected by filtration, washed with cold water, and dried.

Protocol 3: Reduction of this compound with LiAlH₄

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the precipitate through a pad of celite and wash it thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-Diamino-3-methylbutane.

  • Purify by vacuum distillation.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the reactions discussed. Note that yields can vary significantly based on reaction scale and specific conditions.

Table 1: Strecker Synthesis of this compound

Aldehyde Cyanide Source Ammonia Source Solvent Yield (%) Reference
IsobutyraldehydeNaCNNH₄Cl / aq. NH₃Water~85%Adapted from
IsobutyraldehydeKCNNH₄ClWater/MethanolHighGeneral Strecker[2]

Table 2: Hydrolysis of this compound

Hydrolysis Condition Product Yield (%) Reference
Concentrated HCl, refluxDL-Valine>90%General procedure[1]
6M NaOH, refluxDL-Valine Sodium SaltHighGeneral procedure

Table 3: Reduction of this compound

Reducing Agent Solvent Product Yield (%) Reference
LiAlH₄THF1,2-Diamino-3-methylbutane70-80%Adapted from general protocols[5]
H₂ / Raney NickelMethanol / NH₃1,2-Diamino-3-methylbutaneVariableGeneral procedure

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in enhancing the reactivity of this compound.

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification start1 Isobutyraldehyde step1 Imine Formation start1->step1 start2 Ammonia (NH3) start2->step1 start3 Cyanide Source (e.g., NaCN) step2 Nucleophilic Cyanide Addition start3->step2 step1->step2 product This compound step2->product purification Extraction & Distillation product->purification

Caption: Workflow for the Strecker synthesis of this compound.

Reactivity_Enhancement_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway cluster_alkylation N-Alkylation Pathway start This compound hydrolysis Acid or Base Hydrolysis start->hydrolysis Enhance Reactivity of Nitrile reduction Reduction (e.g., LiAlH4) start->reduction Enhance Reactivity of Nitrile alkylation N-Alkylation start->alkylation Enhance Reactivity of Amine valine Valine hydrolysis->valine diamine 1,2-Diamino-3-methylbutane reduction->diamine n_alkyl_product N-Alkyl-2-amino-3-methylbutanenitrile alkylation->n_alkyl_product

Caption: Synthetic pathways from this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Reaction Yield cause1 Incomplete Reagent Conversion problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Degradation problem->cause3 solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Modify Reagent Stoichiometry cause1->solution2 solution3 Purify Starting Materials cause2->solution3 solution4 Change Catalyst/Solvent cause2->solution4 cause3->solution1

References

Validation & Comparative

A Comparative Analysis of 2-Amino-3-methylbutanenitrile and Other Key α-Aminonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

α-Aminonitriles are a critical class of organic compounds that serve as versatile intermediates in the synthesis of α-amino acids, nitrogen-containing heterocycles, and other biologically active molecules. Their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes them valuable synthons in medicinal chemistry and drug development. This guide provides an objective comparison of 2-Amino-3-methylbutanenitrile with two other commonly utilized α-aminonitriles: 2-Aminopropanenitrile and 2-Amino-2-phenylacetonitrile (B102233). The comparison focuses on their synthesis, reactivity, and potential biological activities, supported by available experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these aminonitriles is crucial for their handling, reaction optimization, and interpretation of biological data.

PropertyThis compound2-Aminopropanenitrile2-Amino-2-phenylacetonitrile
IUPAC Name This compound[1]2-aminopropanenitrile2-amino-2-phenylacetonitrile[2]
Synonyms α-Aminoisovaleronitrile, Valine nitrileα-Aminopropionitrile, Alanine nitrileα-Aminobenzyl cyanide, Phenylglycinonitrile[2]
CAS Number 4475-96-1[1]2134-48-716750-42-8[3]
Molecular Formula C₅H₁₀N₂[1]C₃H₆N₂C₈H₈N₂[2]
Molecular Weight 98.15 g/mol [1]70.09 g/mol 132.16 g/mol [2]
Structure CC(C)C(C#N)NCC(C#N)Nc1ccc(cc1)C(C#N)N

Synthesis via Strecker Reaction: A Comparative Overview

The most common method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source.[4][5][6][7][8][9] The choice of starting materials and reaction conditions can significantly influence the yield and purity of the desired aminonitrile.

ParameterThis compound2-Aminopropanenitrile2-Amino-2-phenylacetonitrile
Aldehyde/Ketone Isobutyraldehyde (B47883) (2-Methylpropanal)Acetaldehyde (B116499)Benzaldehyde (B42025)
Typical Cyanide Source KCN, NaCN, TMSCN[4]KCN, NaCN, HCN[3][4]KCN, NaCN, TMSCN[4][10]
Amine Source NH₄Cl/NH₃[7]NH₄Cl/NH₃[7]NH₄Cl/NH₃ or primary amine[3][10]
Reported Yields Moderate to Good[4]Variable[4]High to Excellent[10]

Discussion of Synthesis:

The synthesis of all three aminonitriles proceeds via the formation of an intermediate imine, which is then attacked by the cyanide ion.[7][8][9] The reactivity of the starting aldehyde plays a crucial role in the reaction rate and overall yield. Benzaldehyde, being an aromatic aldehyde, is generally more reactive than the aliphatic aldehydes, acetaldehyde and isobutyraldehyde, which can contribute to the higher reported yields for 2-amino-2-phenylacetonitrile.[10] The steric hindrance from the isopropyl group in isobutyraldehyde may slightly lower the reaction rate and yield for this compound compared to the less hindered acetaldehyde for 2-aminopropanenitrile. However, optimized conditions can lead to good yields for all three compounds.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the three aminonitriles via the Strecker reaction. These protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Experimental Workflow: Strecker Synthesis of α-Aminonitriles

G General Workflow for Strecker Synthesis reagents 1. Combine Aldehyde/Ketone, Ammonium Chloride, and Water/Solvent amine 2. Add Aqueous Ammonia reagents->amine cool 3. Cool the reaction mixture (e.g., 0-10 °C) amine->cool cyanide 4. Slowly add Cyanide Source (e.g., aq. KCN or NaCN) cool->cyanide react 5. Stir at room temperature (Monitor by TLC) cyanide->react extract 6. Extract with Organic Solvent (e.g., Ether or CH2Cl2) react->extract dry 7. Dry organic phase (e.g., Na2SO4 or MgSO4) extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify by distillation or chromatography concentrate->purify

Caption: A generalized workflow for the Strecker synthesis of α-aminonitriles.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer is charged with isobutyraldehyde (0.1 mol), ammonium chloride (0.11 mol), and 50 mL of water.

  • Ammonia Addition: The mixture is cooled in an ice bath, and 25 mL of concentrated aqueous ammonia is added slowly.

  • Cyanide Addition: A solution of sodium cyanide (0.11 mol) in 25 mL of water is added dropwise to the cooled, stirring mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is transferred to a separatory funnel and extracted three times with 50 mL of diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis of 2-Aminopropanenitrile

  • Reaction Setup: A 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of ammonium chloride (0.15 mol) in 30 mL of water and 30 mL of concentrated aqueous ammonia.

  • Aldehyde Addition: The solution is cooled to 0-5 °C in an ice-salt bath, and acetaldehyde (0.1 mol) is added dropwise over 20 minutes.

  • Cyanide Addition: A solution of potassium cyanide (0.11 mol) in 20 mL of water is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Workup and Purification: The workup and purification follow the same procedure as described for this compound (Protocol 1, steps 5-7).

Protocol 3: Synthesis of 2-Amino-2-phenylacetonitrile [10]

  • Reaction Setup: In a 100 mL round-bottom flask, benzaldehyde (1.0 mmol) and aniline (B41778) (1.0 mmol) are added.

  • Catalyst and Cyanide Source: A catalytic amount of N-methyl-imidazolium acetate (B1210297) (50 mol%) and trimethylsilyl (B98337) cyanide (TMSCN, 1.2 mmol) are added to the mixture.[10]

  • Reaction: The mixture is stirred at room temperature. The reaction is typically complete within 5-10 minutes, as monitored by TLC.[10]

  • Workup: The product often precipitates from the reaction mixture and can be collected by filtration.[10]

  • Purification: If necessary, the product can be further purified by recrystallization.

Reactivity and Stability

The reactivity of α-aminonitriles is largely dictated by the nature of the substituents on the α-carbon.

  • Hydrolysis: All three aminonitriles can be hydrolyzed to their corresponding α-amino acids (valine, alanine, and phenylglycine, respectively) under acidic or basic conditions.[11] The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents. Generally, the hydrolysis of aliphatic nitriles is slower than that of aromatic nitriles.

  • Stability: α-Aminonitriles can be susceptible to decomposition, particularly in the presence of acid or base, which can lead to the reverse Strecker reaction. The stability is influenced by the substitution pattern. Aryl-substituted aminonitriles like 2-amino-2-phenylacetonitrile tend to be more stable due to the electronic effects of the aromatic ring.

Biological Activity: A Comparative Perspective

α-Aminonitriles and their derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as precursors to antiviral and anticancer agents.

A review of the cytotoxic effects of various aminonitriles revealed that their activity is highly dependent on the overall molecular structure.[12] While some pyridine-based aminonitriles showed moderate cytotoxic activity, benzimidazole (B57391) derivatives were largely inactive.[12] Another study highlighted that certain aminonitriles derived from natural products exhibited significant cytotoxicity against cancer cell lines.[12]

Direct comparative studies on the specific biological activities of this compound, 2-aminopropanenitrile, and 2-amino-2-phenylacetonitrile are limited in the public domain. However, based on their structures, some general inferences can be drawn:

  • This compound , as a precursor to the essential amino acid valine, is a fundamental building block in biological systems. Its derivatives could potentially interact with enzymes that recognize valine or other branched-chain amino acids.

  • 2-Aminopropanenitrile , the precursor to alanine, is the simplest chiral α-aminonitrile. Its small size may allow it to fit into a variety of enzyme active sites.

  • 2-Amino-2-phenylacetonitrile possesses an aromatic ring, which can engage in π-π stacking and hydrophobic interactions with biological targets. This feature is often exploited in drug design to enhance binding affinity.

The following diagram illustrates a hypothetical signaling pathway where an aminonitrile derivative could act as an enzyme inhibitor.

G Hypothetical Enzyme Inhibition by an Aminonitrile Derivative cluster_0 Normal Pathway cluster_1 Inhibited Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes No_Product No Product Formation Inhibitor Aminonitrile Derivative Inhibitor->Enzyme Binds to active site

Caption: A diagram illustrating the potential mechanism of enzyme inhibition by an aminonitrile derivative.

Conclusion

This compound, 2-aminopropanenitrile, and 2-amino-2-phenylacetonitrile are all valuable α-aminonitrile building blocks in organic synthesis and medicinal chemistry. The choice of which to use will depend on the specific synthetic target and the desired properties of the final molecule. 2-Amino-2-phenylacetonitrile often provides higher yields in its synthesis due to the reactivity of benzaldehyde. The aliphatic aminonitriles, while potentially having lower synthetic yields, offer access to the fundamental amino acids valine and alanine. The biological activity of derivatives of these compounds is highly structure-dependent, with the aromatic ring of 2-amino-2-phenylacetonitrile offering additional possibilities for molecular interactions. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the performance differences between these important chemical intermediates.

References

A Comparative Guide to the Synthesis of 2-Amino-3-methylbutanenitrile: Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 2-Amino-3-methylbutanenitrile, a key precursor to the essential amino acid valine, is a critical component in the synthesis of numerous pharmaceuticals. This guide provides an objective comparison of the traditional Strecker synthesis of this compound with modern alternatives, supported by experimental data to inform synthetic strategy.

Executive Summary

The classical Strecker synthesis remains a robust and widely used method for the production of this compound due to its simplicity and cost-effectiveness. However, concerns over the use of toxic cyanide sources and the formation of racemic products have driven the development of alternative methods. This guide explores the traditional Strecker reaction and compares it with organocatalytic approaches, focusing on key performance indicators such as yield, reaction time, and enantioselectivity.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the synthesis of this compound and related α-aminonitriles, offering a direct comparison of different synthetic methodologies.

Table 1: Comparison of Synthetic Methodologies for α-Aminonitrile Synthesis

MethodKey ReagentsCatalystTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Classical Strecker Synthesis Isobutyraldehyde (B47883), NH₄Cl, KCNNone~65% (for subsequent amino acid)[1]12-24 hoursSimple, inexpensive reagents.[2]Use of toxic cyanide salts, racemic product, long reaction times.[2][3][4]
Organocatalytic Strecker Reaction Imine, Trimethylsilyl (B98337) cyanide (TMSCN)Chiral Thiourea derivative90-99%5-30 minutesHigh yields, short reaction times, high enantioselectivity.[2][5]More expensive reagents and catalysts.[6]
Alternative Cyanide Source Aldehyde, Amine, K₄[Fe(CN)₆]Benzoyl chloride (promoter)High (unspecified)Not specifiedUses non-toxic cyanide source.[2]Requires a promoter.

Table 2: Performance of Different Cyanide Sources in Strecker-type Reactions

Cyanide SourceCatalyst/PromoterSolventYield (%)Reference
KCNNoneTHF94%[7]
Trimethylsilyl cyanide (TMSCN)Various organocatalystsDichloromethane (B109758)90-95%[2]
Acetone cyanohydrinNoneTHFNo product[7]
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])Benzoyl chlorideNot specifiedHigh[2]

Experimental Protocols

Classical Strecker Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of valine via the Strecker method.[1]

Materials:

  • Isobutyraldehyde

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Water

  • Diethyl ether

Procedure:

  • A solution of ammonium chloride in water is prepared.

  • Isobutyraldehyde is added to the ammonium chloride solution and stirred.

  • A solution of potassium cyanide in water is then added slowly to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The resulting α-aminonitrile, this compound, is extracted from the aqueous layer using diethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Organocatalytic Asymmetric Strecker Reaction

This protocol is a generalized procedure based on modern organocatalytic methods for the synthesis of chiral α-aminonitriles.[2][5]

Materials:

  • Pre-formed imine of isobutyraldehyde and an appropriate amine (e.g., aniline)

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral organocatalyst (e.g., a thiourea-based catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • The chiral organocatalyst is dissolved in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • The imine is added to the catalyst solution.

  • Trimethylsilyl cyanide is added dropwise to the reaction mixture at the specified temperature (often room temperature or below).

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically within minutes to a few hours).

  • The reaction is quenched, and the product is purified by column chromatography to yield the enantioenriched α-aminonitrile.

Mandatory Visualizations

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aldehyde Isobutyraldehyde Imine Iminium Ion Aldehyde->Imine + Ammonia Ammonia Ammonia (from NH4Cl) Cyanide Cyanide (from KCN) Aminonitrile This compound Imine->Aminonitrile + Cyanide AminoAcid Valine Aminonitrile->AminoAcid Hydrolysis

Caption: Workflow of the classical Strecker synthesis of valine.

Alternative_Synthetic_Pathways cluster_strecker Classical Strecker cluster_organocatalytic Organocatalytic Start Starting Materials (Aldehyde/Imine) Strecker_Reagents NH4Cl, KCN Start->Strecker_Reagents Organo_Reagents TMSCN, Chiral Catalyst Start->Organo_Reagents Racemic_Product Racemic α-Aminonitrile Strecker_Reagents->Racemic_Product Enantioenriched_Product Enantioenriched α-Aminonitrile Organo_Reagents->Enantioenriched_Product

Caption: Comparison of classical and organocatalytic pathways.

Discussion and Conclusion

The traditional Strecker synthesis offers a straightforward and economical route to this compound. Its primary drawbacks are the use of highly toxic cyanide salts and the production of a racemic mixture, which necessitates a subsequent resolution step to isolate the desired enantiomer, adding to the overall cost and reducing the overall yield of the target stereoisomer.

In contrast, modern organocatalytic asymmetric Strecker reactions provide a significant advancement.[5] These methods offer high yields and excellent enantioselectivity in significantly shorter reaction times. The use of trimethylsilyl cyanide is often perceived as a safer alternative to potassium or hydrogen cyanide, although it is still a toxic reagent that must be handled with care. The main barrier to the widespread adoption of organocatalytic methods is the higher cost of the catalysts and reagents.

The development of methods utilizing less toxic cyanide sources, such as potassium hexacyanoferrate(II), represents a promising avenue for greener and safer synthesis of α-aminonitriles.[2][4] While still under development, these approaches could offer a compromise between the cost-effectiveness of the classical Strecker synthesis and the safety and efficiency of modern catalytic methods.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including cost, scale, required enantiopurity, and safety considerations. For large-scale, cost-sensitive applications where a racemic product is acceptable or an efficient resolution method is available, the classical Strecker synthesis remains a viable option. For the synthesis of high-value, enantioenriched compounds where efficiency and stereocontrol are paramount, organocatalytic methods are the superior choice.

References

Spectroscopic Analysis for the Confirmation of 2-Amino-3-methylbutanenitrile Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques for the confirmation of the 2-Amino-3-methylbutanenitrile structure. By presenting experimental and predicted data for the target molecule alongside its structural isomers, this document aims to equip researchers with the necessary information to unambiguously identify this compound and differentiate it from potential impurities or alternative products.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and two of its isomers: 2-Amino-2-methylbutanenitrile and 3-Methylbutanenitrile. These isomers represent plausible alternative products in a synthetic route and serve as excellent benchmarks for comparison.

Table 1: Infrared (IR) Spectroscopy Data (Predicted)

Functional GroupThis compound (Predicted)2-Amino-2-methylbutanenitrile (Predicted)3-Methylbutanenitrile
N-H Stretch (Amine) 3300-3500 cm⁻¹ (two bands for primary amine)3300-3500 cm⁻¹ (two bands for primary amine)Absent
C-H Stretch (Alkyl) 2850-3000 cm⁻¹2850-3000 cm⁻¹2850-3000 cm⁻¹
C≡N Stretch (Nitrile) ~2250 cm⁻¹~2250 cm⁻¹~2250 cm⁻¹
N-H Bend (Amine) 1590-1650 cm⁻¹1590-1650 cm⁻¹Absent

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Proton EnvironmentThis compound (Predicted)2-Amino-2-methylbutanenitrile (Predicted)3-Methylbutanenitrile
-CH(NH₂)CN 1H, doubletAbsentAbsent
-CH(CH₃)₂ 1H, multipletAbsent1H, multiplet
-NH₂ 2H, broad singlet2H, broad singletAbsent
-CH(CH₃)₂ 6H, doublet of doubletsAbsent6H, doublet
-CH₂CH₃ Absent2H, quartetAbsent
-CH₃ (on quaternary C) Absent3H, singletAbsent
-CH₂CN AbsentAbsent2H, doublet
-CH₂CH₃ Absent3H, tripletAbsent

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Carbon EnvironmentThis compound (Predicted)2-Amino-2-methylbutanenitrile (Predicted)3-Methylbutanenitrile
-C≡N ~120 ppm~122 ppm~118 ppm
-CH(NH₂)CN ~50 ppmAbsentAbsent
-C(NH₂)CH₃ Absent~55 ppmAbsent
-CH(CH₃)₂ ~35 ppmAbsent~25 ppm
-CH(CH₃)₂ ~18-20 ppm (2 signals)Absent~22 ppm (1 signal)
-CH₂CH₃ Absent~30 ppmAbsent
-CH₃ (on quaternary C) Absent~25 ppmAbsent
-CH₂CN AbsentAbsent~25 ppm
-CH₂CH₃ Absent~8 ppmAbsent

Table 4: Mass Spectrometry Data

IonThis compound2-Amino-2-methylbutanenitrile3-Methylbutanenitrile
Molecular Ion (M⁺) m/z 98 (predicted)m/z 98m/z 83
[M+H]⁺ m/z 99.091676 (predicted)[1]m/z 99m/z 84
Key Fragments m/z 83 (M-NH₂), m/z 56 (M-C₂H₄N), m/z 43 (isopropyl cation)m/z 83 (M-CH₃), m/z 71 (M-HCN), m/z 54 (M-C₂H₄N)m/z 68 (M-CH₃), m/z 56 (M-HCN), m/z 41 (allyl cation)

Experimental Workflows and Logic

The confirmation of the this compound structure is a logical process of elimination based on the unique spectroscopic signatures of the functional groups and their arrangement.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis IR IR Spectroscopy Synthesis->IR Analyze Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Comparison IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed Consistent Data

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

The decision-making process for confirming the structure based on the spectroscopic data is outlined below.

logical_relationship cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Start Analyze Spectroscopic Data IR_NH N-H stretch (~3300-3500 cm⁻¹)? Start->IR_NH IR_CN C≡N stretch (~2250 cm⁻¹)? IR_NH->IR_CN Yes Alternative Consider Alternative Structures IR_NH->Alternative No HNMR_signals ¹H NMR: - Doublet for -CH(NH₂)CN - Multiplet for -CH(CH₃)₂ - Doublet of doublets for -CH(CH₃)₂ IR_CN->HNMR_signals Yes IR_CN->Alternative No CNMR_signals ¹³C NMR: - ~5 signals - Signal for -CH(NH₂)CN - Two signals for isopropyl methyls HNMR_signals->CNMR_signals Yes HNMR_signals->Alternative No MS_M_ion Molecular Ion at m/z 98? CNMR_signals->MS_M_ion Yes CNMR_signals->Alternative No MS_fragments Key Fragments: m/z 83, 56, 43? MS_M_ion->MS_fragments Yes MS_M_ion->Alternative No Conclusion Structure is likely This compound MS_fragments->Conclusion Yes MS_fragments->Alternative No

Caption: Logical flowchart for the structural confirmation of this compound using spectroscopic data.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and compared to correlation tables to identify functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. Standard acquisition parameters are used, and the number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed. This information is used to determine the number of different types of protons and carbons, their electronic environments, and their connectivity within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used, where the sample is vaporized and then ionized, typically by electron impact (EI). For less volatile or thermally sensitive compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, often coupled with liquid chromatography (LC-MS).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Data Analysis: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

References

Comparative Study of 2-Amino-3-methylbutanenitrile and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, biological activities, and structure-activity relationships of 2-Amino-3-methylbutanenitrile and its structurally related analogs reveals their potential as scaffolds in the development of novel therapeutic agents. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of this chemical class.

Introduction

This compound, a valine-derived α-aminonitrile, and its analogs are of significant interest in medicinal chemistry. The α-aminonitrile moiety is a key pharmacophore found in various biologically active compounds and serves as a versatile intermediate in the synthesis of amino acids and heterocyclic compounds. This guide focuses on a comparative analysis of this compound and its analogs, with a primary emphasis on their cytotoxic and enzyme inhibitory activities.

Physicochemical Properties of this compound and Selected Analogs

A summary of the key physicochemical properties of this compound and some of its representative analogs is presented in the table below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundC₅H₁₀N₂98.15CC(C)C(C#N)N
2-Amino-3-fluoro-3-methylbutanenitrileC₅H₉FN₂116.14CC(C)(F)C(N)C#N
2-Amino-2,3-dimethylbutyronitrileC₆H₁₂N₂112.17CC(C)C(C)(N)C#N
2-Amino-3-methylpentanenitrileC₆H₁₂N₂112.17CCC(C)C(C#N)N

Comparative Biological Activities

While a direct head-to-head comparative study of this compound and its close analogs is not extensively documented in a single publication, a review of the literature on broader classes of aminonitriles provides insights into their potential biological activities.

Cytotoxic Activity

Aminonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to their ability to induce apoptosis. The cytotoxic potential can be influenced by the nature of substituents on the aminonitrile scaffold.

A study on (+)-nopinone-based 2-amino-3-cyanopyridines, which share the aminonitrile pharmacophore, revealed that compounds with bromo or chloro substitutions on the benzene (B151609) ring exhibited significant anticancer activity against A549 (lung cancer), MKN45 (gastric cancer), and MCF7 (breast cancer) cell lines, with IC50 values in the micromolar range.[1] For instance, one of the more active compounds, 4f, displayed an IC50 of 23.78 µM against A549 cells.[1] Another study on 2-amino-3-cyanopyridine (B104079) derivatives showed that compound (4a) had a potent cytotoxic effect against the HT29 human colorectal carcinoma cell line with an IC50 value of 2.243 µM, which was lower than the reference drug Doxorubicin.

Table 1: Comparative Cytotoxicity Data of Representative Aminonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4f ((+)-nopinone-based 2-amino-3-cyanopyridine)A549 (Lung)23.78[1]
4f ((+)-nopinone-based 2-amino-3-cyanopyridine)MKN45 (Gastric)67.61[1]
4f ((+)-nopinone-based 2-amino-3-cyanopyridine)MCF7 (Breast)53.87[1]
4a (2-amino-3-cyanopyridine derivative)HT29 (Colorectal)2.243

Note: The compounds in this table are not direct analogs of this compound but belong to the broader class of aminonitriles and are presented to illustrate the potential cytotoxic activity.

Enzyme Inhibitory Activity

Aminonitriles are recognized as potential inhibitors of various enzymes, particularly proteases and kinases. The nitrile group can act as a warhead, forming a covalent bond with the active site of the enzyme.

For example, certain aminonitrile-containing compounds have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, for the treatment of type 2 diabetes. While specific data on this compound as a protease inhibitor is limited, the structural motif is present in known protease inhibitors.

Furthermore, some 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been designed as irreversible inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2), key targets in cancer therapy.

Experimental Protocols

Synthesis of α-Aminonitriles (Strecker Synthesis)

A general and widely used method for the synthesis of α-aminonitriles is the Strecker reaction. This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.

General Procedure:

  • To a solution of the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or water), an amine (e.g., ammonia, ammonium (B1175870) chloride, or a primary/secondary amine) is added.

  • A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating for a period ranging from a few hours to several days.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the α-aminonitrile product by column chromatography or recrystallization.

Strecker_Synthesis Aldehyde Aldehyde/Ketone Intermediate α-Aminonitrile Aldehyde->Intermediate Amine Amine Amine->Intermediate Cyanide Cyanide Source Cyanide->Intermediate MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan (B1609692) MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminonitrile Inhibitor Inhibitor->EGFR Inhibition

References

cross-validation of experimental results using 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-3-methylbutanenitrile's Performance and Applications

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This compound, a key intermediate in the synthesis of the essential amino acid valine, presents itself as a valuable synthon. This guide provides a comprehensive cross-validation of experimental results, comparing the performance of this compound with alternative aminonitriles and outlining its utility in various synthetic applications.

Performance in the Strecker Synthesis: A Quantitative Comparison

The Strecker synthesis remains a fundamental and widely utilized method for the preparation of α-aminonitriles.[1][2] The reaction, typically a one-pot process, involves an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. The yield of the resulting α-aminonitrile is a critical performance metric.

Experimental data from a patented synthesis of D-valine provides specific yield information for this compound. In one instance, the reaction of isobutyraldehyde (B47883) with sodium cyanide and ammonium (B1175870) chloride yielded this compound in 85% .[3] A similar protocol in the same patent reported a yield of 87.4% .[3]

While a direct head-to-head comparison under identical conditions is not extensively documented in the readily available literature, we can infer performance by examining the yields of other α-aminonitriles synthesized via the Strecker reaction. For instance, the synthesis of other α-aminonitriles using various aldehydes and amines often results in a wide range of yields, from moderate to excellent, depending on the specific substrates and reaction conditions.[4][5] The high yields reported for this compound place it as an efficient product of the Strecker reaction, comparable to other high-yielding aminonitrile syntheses.

ProductAldehyde/KetoneAmineCyanide SourceCatalyst/ConditionsYield (%)Reference
This compoundIsobutyraldehydeAmmoniaSodium CyanideAmmonium Chloride, 40°C85[3]
This compoundIsobutyraldehydeAmmoniaSodium CyanideAmmonium Chloride, 35°C87.4[3]
Various α-AminonitrilesVarious AldehydesVarious AminesTrimethylsilyl cyanideN-Methyl imidazolium (B1220033) acetateHigh to Excellent[6]
Various N-Acylated α-AminonitrilesVarious AldehydesAmidesPotassium CyanideNo CatalystUp to 94[5]

Experimental Protocols

General Procedure for the Synthesis of this compound via Strecker Reaction

This protocol is based on the methods described in the patent literature.[3]

Materials:

  • Isobutyraldehyde

  • Sodium cyanide solution (e.g., 30%)

  • Ammonium chloride

  • Ammonia solution (e.g., 25%)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, combine the sodium cyanide solution, ammonium chloride, and ammonia solution. Stir the mixture until all solids have dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add isobutyraldehyde to the cooled mixture while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 35-40°C and maintain for several hours (e.g., 5 hours).

  • After the reaction is complete, cool the mixture and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Logical Workflow for Strecker Synthesis

Strecker_Synthesis Aldehyde Aldehyde (e.g., Isobutyraldehyde) Imine Imine Intermediate Aldehyde->Imine Condensation Ammonia Ammonia Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN) Aminonitrile α-Aminonitrile (this compound) Cyanide->Aminonitrile Imine->Aminonitrile Nucleophilic Attack

Caption: General workflow of the Strecker synthesis of α-aminonitriles.

Role in Multicomponent Reactions and Heterocyclic Synthesis

This compound, like other α-aminonitriles, serves as a versatile precursor in various multicomponent reactions (MCRs) beyond the Strecker synthesis, such as the Passerini and Ugi reactions.[7][8][9] These reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single step.[10][11][12]

Furthermore, the nitrile and amino functionalities of this compound make it a valuable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Enaminonitriles, which can be derived from aminonitriles, are key intermediates in the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems of pharmaceutical interest.[4][6] The reactivity of the nitrile group allows for cyclization reactions, leading to the formation of diverse ring structures.

Signaling Pathways and Biological Relevance

While this compound itself is primarily a synthetic intermediate, its direct hydrolysis product, L-valine , is an essential branched-chain amino acid (BCAA) with significant biological roles. L-valine is crucial for protein synthesis and is involved in various metabolic pathways. The biosynthesis of L-valine in microorganisms starts from pyruvate (B1213749) and involves a series of enzymatic steps.

The diagram below illustrates a simplified biosynthetic pathway of L-valine, for which this compound is a synthetic precursor.

Valine_Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate L_Valine L-Valine Ketoisovalerate->L_Valine Transamination

Caption: Simplified biosynthetic pathway of L-valine.

Conclusion

This compound is a highly efficient and valuable building block in organic synthesis. Its high-yield synthesis via the Strecker reaction, coupled with its versatility as a precursor for the essential amino acid L-valine and a variety of heterocyclic compounds, underscores its importance for researchers, scientists, and drug development professionals. While direct comparative performance data with other aminonitriles under identical conditions remains somewhat limited in the public domain, the available evidence strongly suggests that this compound is a reliable and high-performing synthon for a range of synthetic applications. Future research focusing on direct, side-by-side comparisons of different aminonitriles in various MCRs and heterocyclic syntheses would be invaluable for further delineating its specific advantages and limitations.

References

A Comparative Guide to Analytical Standards for 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of analytical standards for 2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile, and its closely related isomer, 2-Amino-2-methylbutanenitrile. Due to the limited availability of certified reference materials for this compound, this guide also includes information on commercially available research-grade chemicals and provides representative analytical methodologies.

Product Availability and Specifications

Product Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Stated Purity
This compoundBLD Pharm4475-96-1C₅H₁₀N₂98.15Information available upon request
This compoundPubChem4475-96-1C₅H₁₀N₂98.15N/A (Database)[1][2]
(S)-2-amino-3-methylbutanenitrilePubChem105452-73-1C₅H₁₀N₂98.15N/A (Database)[3]
2-Amino-2-methylbutanenitrileChemsrc4475-95-0C₅H₁₀N₂98.1595.0%[4]
2-amino-2-methylbutanenitrile hydrochlorideSanta Cruz BiotechnologyNot specifiedC₅H₁₁ClN₂134.61Information available upon request[5]

Comparative Analytical Methodologies

The analysis of small, polar molecules like aminonitriles can be approached by several techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of aminonitriles without the need for derivatization, which can simplify sample preparation. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV Analysis of Aminonitriles

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 95:5 (v/v) mixture of aqueous buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength, typically around 210 nm, due to the lack of a strong chromophore in the molecules.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the analytical standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data:

Parameter This compound 2-Amino-2-methylbutanenitrile
Retention Time (min) 5.85.2
Tailing Factor 1.11.2
Theoretical Plates > 5000> 4500
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) 1.01.2
LOQ (µg/mL) 3.03.6

Note: The above data is hypothetical and for illustrative purposes only.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Analytical Standard Derivatize Add Silylating Agent & Heat Standard->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Capillary GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify Compound Spectrum->Identify

References

performance comparison of different synthetic routes to 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 2-Amino-3-methylbutanenitrile, a crucial building block in the synthesis of various pharmaceutical compounds. The two main routes evaluated are the traditional Strecker synthesis and a promising, greener biocatalytic approach. The performance of each method is objectively assessed based on available experimental data, with detailed protocols provided for reproducibility.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the Strecker synthesis and a proposed biocatalytic route for the synthesis of this compound.

ParameterStrecker SynthesisBiocatalytic Synthesis (Proposed)
Starting Materials Isobutyraldehyde (B47883), Ammonia (B1221849), Sodium CyanideIsobutyraldehyde, Hydroxylamine (B1172632), Aldoxime Dehydratase
Yield 70-90% (estimated for analogous reactions)Moderate to High (enzyme-dependent)
Purity Good to Excellent (after purification)Potentially High (high enzyme selectivity)
Reaction Time 12-24 hours4-24 hours (enzyme-dependent)
Reaction Temperature 0-25°C25-40°C (typical for enzymes)
Pressure Atmospheric to moderate pressureAtmospheric
Scalability Well-established for large-scale productionPotentially scalable, dependent on enzyme availability and stability
Key Advantage High yields and well-understood methodologyAvoids the use of highly toxic cyanide
Key Disadvantage Use of highly toxic cyanide reagentsRequires specific enzyme, potential substrate inhibition

Synthetic Pathways Overview

The diagram below illustrates the two distinct synthetic pathways to this compound.

Synthetic Pathways to this compound cluster_0 Strecker Synthesis cluster_1 Biocatalytic Synthesis Isobutyraldehyde_S Isobutyraldehyde Iminium_S Iminium Intermediate Isobutyraldehyde_S->Iminium_S + NH3, - H2O Product_S This compound Iminium_S->Product_S + NaCN Isobutyraldehyde_B Isobutyraldehyde Aldoxime_B 2-Amino-3-methylbutanal Oxime Isobutyraldehyde_B->Aldoxime_B + NH2OH Product_B This compound Aldoxime_B->Product_B Aldoxime Dehydratase

Caption: Overview of Strecker and Biocatalytic synthetic routes.

Experimental Protocols

Detailed methodologies for both the Strecker synthesis and the proposed biocatalytic route are provided below.

Strecker Synthesis Protocol

This protocol is adapted from established procedures for analogous α-aminonitriles.

Materials:

  • Isobutyraldehyde

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Dichloromethane (B109758)

  • Water

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a 1 L round-bottom flask, dissolve ammonium chloride (1.125 mol) in water and cool the solution to 10°C in an ice-water bath.

  • While stirring, saturate the solution with ammonia gas for approximately 2 hours, maintaining the temperature at 10°C.

  • Slowly add a solution of sodium cyanide (1.5 mol) in water to the reaction mixture.

  • Add isobutyraldehyde (0.75 mol) dropwise to the mixture over 1.5 hours, ensuring the temperature remains at 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 20 hours.

  • Extract the reaction mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Proposed Biocatalytic Synthesis Protocol

This proposed protocol is based on the known activity of aldoxime dehydratases on various aldoxime substrates. The initial step involves the formation of the aldoxime from isobutyraldehyde, which can then be converted to the nitrile by the enzyme.

Materials:

  • Isobutyraldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Aldoxime dehydratase (Oxd) enzyme preparation (e.g., cell-free extract or immobilized enzyme)

  • Phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate

  • Water

Procedure:

Part 1: Synthesis of 2-Amino-3-methylbutanal Oxime (in situ)

  • Dissolve isobutyraldehyde (10 mmol) in a suitable aqueous-organic solvent system.

  • Add a solution of hydroxylamine hydrochloride (11 mmol) and sodium bicarbonate (11 mmol) in water.

  • Stir the mixture at room temperature for 1-2 hours to form the aldoxime.

Part 2: Enzymatic Dehydration

  • To the reaction mixture containing the aldoxime, add the aldoxime dehydratase preparation in a phosphate buffer (pH 7.5).

  • Incubate the reaction at 30°C with gentle agitation for 4-24 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures for both synthetic routes.

Strecker Synthesis Workflow start Start dissolve Dissolve NH4Cl in water and cool to 10°C start->dissolve saturate Saturate with NH3 gas dissolve->saturate add_nacn Add NaCN solution saturate->add_nacn add_aldehyde Add Isobutyraldehyde dropwise add_nacn->add_aldehyde react React at room temperature for 20 hours add_aldehyde->react extract Extract with Dichloromethane react->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by vacuum distillation concentrate->purify end End Product purify->end Biocatalytic Synthesis Workflow start Start dissolve_aldehyde Dissolve Isobutyraldehyde start->dissolve_aldehyde form_oxime Add NH2OH·HCl and NaHCO3 to form aldoxime dissolve_aldehyde->form_oxime add_enzyme Add Aldoxime Dehydratase in buffer form_oxime->add_enzyme incubate Incubate at 30°C for 4-24 hours add_enzyme->incubate extract Extract with Ethyl Acetate incubate->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by chromatography concentrate->purify end End Product purify->end

A Comparative Guide to Purity Assessment of 2-Amino-3-methylbutanenitrile: Focusing on High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of chemical entities is a critical parameter that profoundly influences experimental outcomes, product safety, and regulatory compliance. For novel molecules like 2-Amino-3-methylbutanenitrile, a valine derivative with potential applications in organic synthesis, establishing a robust analytical methodology for purity confirmation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, which lacks a strong UV-absorbing chromophore, a derivatization step is often necessary to enhance detection by UV or fluorescence detectors.[1][2][3][4]

Key Advantages of HPLC:

  • High Resolution: Capable of separating closely related impurities.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Versatility: A wide range of stationary and mobile phases allows for method optimization for various analytes.

  • Enantiomeric Purity: Chiral HPLC columns can be employed to determine the enantiomeric excess of chiral molecules like this compound.[5][6][7]

Challenges:

  • Lack of Chromophore: Requires derivatization for sensitive UV or fluorescence detection.[1][4][5]

  • Method Development: Can be time-consuming to develop a robust and validated method.

Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization

This protocol describes a hypothetical but experimentally sound method for the purity analysis of this compound using pre-column derivatization with o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by reversed-phase HPLC with UV detection.[4]

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol, add 50 µL of 3-MPA, and dilute to 50 mL with 0.1 M borate (B1201080) buffer (pH 9.5).

  • Sample and Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 337 nm

| Injection Volume | 10 µL |

Derivatization Procedure:

  • To 100 µL of the sample or standard solution, add 400 µL of the OPA/3-MPA derivatization reagent.

  • Vortex the mixture and allow it to react for 2 minutes at room temperature.

  • Inject the derivatized sample into the HPLC system.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach employing orthogonal methods is often necessary for comprehensive purity assessment.

1. Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For aminonitriles, derivatization is typically required to increase volatility and improve peak shape.

  • Advantages: High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

  • Disadvantages: Requires derivatization for polar compounds, and may not be suitable for thermally labile impurities.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR).

  • Advantages: Provides structural information about the main component and any impurities, and can be used for absolute quantification without the need for a reference standard of the impurity itself.[1]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and may not detect impurities present at very low levels.

3. Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography to a mass spectrometer (LC-MS or GC-MS) provides molecular weight information and structural details of the analyte and its impurities.

  • Advantages: High specificity and sensitivity, enabling the identification of unknown impurities.[1][8]

  • Disadvantages: Quantification can be more complex than with UV or FID detectors.

Comparative Analysis of Purity Determination Methods

The following table summarizes the key performance characteristics of HPLC in comparison to alternative methods for the purity analysis of this compound.

ParameterHPLC (with Derivatization)GC (with Derivatization)NMR (Quantitative)LC-MS
Selectivity HighHighModerate to HighVery High
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)Very High (pg to fg range)
Quantification ExcellentGoodExcellent (Absolute)Good
Sample Throughput ModerateModerateLowModerate
Impurity Identification Possible with standardsPossible with MSGood for major impuritiesExcellent
Enantiomeric Purity Yes (with chiral column)Yes (with chiral column)Possible with chiral solvating agentsYes (with chiral column)

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC-based purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Amino-3- methylbutanenitrile Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Pre-column Derivatization (e.g., OPA/3-MPA) Dissolution->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (337 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Conclusion

The determination of purity for this compound requires a well-defined analytical strategy. HPLC with pre-column derivatization stands out as a robust and reliable method for quantification and impurity profiling, offering a balance of resolution, sensitivity, and versatility. For comprehensive characterization, especially for identifying unknown impurities, orthogonal methods such as LC-MS and NMR are highly recommended. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and sample throughput considerations.

References

A Comparative Guide to 2-Amino-3-methylbutanenitrile and Other α-Aminonitrile Precursors in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, α-aminonitriles are pivotal intermediates, primarily for the synthesis of α-amino acids via the esteemed Strecker reaction. This guide provides a comparative analysis of 2-Amino-3-methylbutanenitrile against other key α-aminonitriles, offering insights into their synthesis, physicochemical properties, and conversion to their corresponding amino acids. The data presented is compiled from various sources, and it is important to note that direct comparative benchmark studies under identical experimental conditions are not extensively available. Therefore, the presented yields and conditions should be considered in the context of the specific protocols cited.

Physicochemical Properties of Selected α-Aminonitriles

A fundamental understanding of the physicochemical properties of these precursors is crucial for designing synthetic routes and purification strategies. The following table summarizes key properties for this compound and two common alternatives.

PropertyThis compound2-Aminopropanenitrile2-Amino-2-phenylacetonitrile
Molecular Formula C₅H₁₀N₂C₃H₆N₂C₈H₈N₂
Molecular Weight 98.15 g/mol 70.09 g/mol 132.16 g/mol
Boiling Point Not availableNot available235.8±28.0°C at 760 mmHg[1]
Melting Point Not availableNot available55°C[1]
Density Not availableNot available1.100±0.06 g/cm³[1]
Resulting Amino Acid ValineAlaninePhenylglycine

Comparative Analysis of Strecker Synthesis

The Strecker synthesis is a cornerstone for the preparation of α-aminonitriles. This one-pot, three-component reaction involves an aldehyde, ammonia, and a cyanide source. The efficiency of this reaction can vary based on the substrates and reaction conditions.

FeatureThis compound2-Aminopropanenitrile2-Amino-2-phenylacetonitrile
Aldehyde Precursor Isobutyraldehyde (B47883)AcetaldehydeBenzaldehyde
Reported Yield 85-87.4%Not specified in detail in readily available literature, but is the original product of the Strecker synthesis.29% to 88% (yields are highly dependent on the specific protocol and substrates, including the use of N-substituents).[1][2]
General Reaction Isobutyraldehyde + NH₃ + NaCNAcetaldehyde + NH₃ + HCNBenzaldehyde + Aniline + K₃[Fe(CN)₆] (example of a modified procedure)[2]

Disclaimer: The yields reported are from different sources and were obtained under varying experimental conditions. Direct comparison of these values should be made with caution.

Hydrolysis to α-Amino Acids: A Performance Benchmark

The ultimate utility of these α-aminonitriles lies in their conversion to valuable α-amino acids. The hydrolysis of the nitrile group is typically achieved under acidic or basic conditions.

FeatureHydrolysis of this compoundHydrolysis of 2-AminopropanenitrileHydrolysis of 2-Amino-2-phenylacetonitrile
Product ValineAlaninePhenylglycine
Reported Yield Not explicitly quantified for the hydrolysis step in the cited patent, but is a key step in a multi-step synthesis of D-Valine.Mentioned as the final step in the original Strecker discovery, with modern enzymatic methods showing high yields (e.g., 88-92% for β-alanine from β-aminopropionitrile under basic conditions).[3]33-39% (acid hydrolysis).[4] Enzymatic methods can achieve up to 50% yield for the D-isomer with high enantiomeric excess.[5]
Typical Conditions Acid or base-catalyzed hydrolysis.Acid or base-catalyzed hydrolysis.Acid hydrolysis (e.g., concentrated HCl).[4]

Experimental Protocols

Synthesis of this compound (Strecker Reaction)

This protocol is adapted from a patent describing the synthesis of D-valine.

Materials:

  • 30% Sodium cyanide solution

  • Ammonium (B1175870) chloride

  • 25% Ammoniacal liquor

  • Isobutyraldehyde

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask, combine 1000g of 30% sodium cyanide solution, 500g of ammonium chloride, and 600g of 25% ammoniacal liquor.

  • Stir the mixture to dissolve the solids and cool to 0°C.

  • Slowly add 500g of isobutyraldehyde to the cooled mixture.

  • After the addition is complete, heat the reaction mixture to 40°C and maintain for 5 hours.

  • After the reaction, extract the mixture three times with 1000mL portions of dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation at 35°C to yield this compound. A reported yield for a similar procedure was 85%.

Hydrolysis of 2-Amino-2-phenylacetonitrile to Phenylglycine

This protocol is a general representation of the acid hydrolysis step.

Materials:

Procedure:

  • Reflux the α-aminonitrile with concentrated hydrochloric acid. It is crucial to perform this step in a well-ventilated fume hood as hydrogen cyanide may be liberated.

  • During the reflux, maintain the volume of the solution by adding water as needed to prevent the precipitation of the amino acid hydrochloride.

  • After hydrolysis is complete, cool the solution.

  • Neutralize the solution with ammonium hydroxide to precipitate the crude amino acid.

  • Collect the crude product by filtration and wash with water, followed by hot ethanol, and then water again.

  • For purification, the crude product can be dissolved in 1N sodium hydroxide, filtered, and then reprecipitated by the addition of 5N hydrochloric acid.

  • Collect the purified phenylglycine by filtration, wash with ethanol and water, and dry. A reported yield for this process is in the range of 33-37%.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical transformations discussed.

Strecker_Synthesis_Workflow Aldehyde Aldehyde/Ketone (R1, R2) Imine Iminium Ion Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + CN- Hydrolysis Hydrolysis (H3O+ or OH-) Aminonitrile->Hydrolysis AminoAcid α-Amino Acid Hydrolysis->AminoAcid

Caption: General workflow of the Strecker synthesis and subsequent hydrolysis.

Aminonitrile_to_AminoAcid cluster_nitriles α-Aminonitrile Precursors cluster_amino_acids Resulting α-Amino Acids A 2-Aminopropanenitrile Precursor for Alanine AA_A Alanine A->AA_A Hydrolysis B This compound Precursor for Valine AA_B Valine B->AA_B Hydrolysis C 2-Amino-2-phenylacetonitrile Precursor for Phenylglycine AA_C Phenylglycine C->AA_C Hydrolysis

Caption: Relationship between selected α-aminonitriles and their amino acid products.

References

A Comparative Guide to the Applications of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a peer-reviewed validation of the applications of 2-Amino-3-methylbutanenitrile, focusing on its primary role as a precursor in the synthesis of the essential amino acid L-valine (B1682139). An objective comparison with the main industrial alternative, microbial fermentation, is presented, supported by experimental data. Potential alternative applications of α-aminonitriles, including this compound, are also discussed based on available literature.

Primary Application: Precursor in Valine Synthesis via Strecker Reaction

This compound is a key intermediate in the Strecker synthesis of valine. This classic method in organic chemistry involves a three-component reaction between an aldehyde (isobutyraldehyde), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.

Performance Comparison: Strecker Synthesis vs. Microbial Fermentation for L-Valine Production

The industrial production of L-valine is dominated by two main routes: chemical synthesis via the Strecker reaction and microbial fermentation. The choice between these methods depends on various factors, including production scale, cost-effectiveness, and desired stereospecificity.

ParameterStrecker Synthesis of ValineMicrobial Fermentation of L-Valine
Starting Materials Isobutyraldehyde, Ammonia, Cyanide Source (e.g., KCN, HCN)Glucose, Ammonia, Salts, and specific microbial strains (e.g., Corynebacterium glutamicum, E. coli)
Typical Yield Reported yields for the synthesis of the aminonitrile can be high, with overall yields for racemic valine around 36-65%.[1][2][3]High yields have been reported, for instance, 0.41 g of L-valine per gram of glucose.[4]
Product Purity & Stereospecificity Produces a racemic mixture (D/L-valine) requiring an additional resolution step to isolate the biologically active L-isomer.[5]Directly produces the enantiomerically pure L-valine.[1]
Production Scale & Cost Can be suitable for various scales. The cost is influenced by the price of starting materials and the need for a resolution step, which can be expensive.[5]Generally favored for large-scale industrial production due to the use of renewable feedstocks and direct production of the L-isomer.[6]
Environmental & Safety Concerns Involves the use of highly toxic cyanide compounds.[5]Generally considered a "greener" process, though it requires sterile conditions and significant water and energy input.
Experimental Protocols

This protocol is a generalized representation based on established Strecker synthesis procedures.

Step 1: Synthesis of this compound

  • In a well-ventilated fume hood, a flask is charged with a solution of ammonium (B1175870) chloride in aqueous ammonia.

  • The solution is cooled in an ice bath, and potassium cyanide is added portion-wise with stirring.

  • Isobutyraldehyde (3-methylbutanal) is then added dropwise to the cooled mixture while maintaining the temperature below 10°C.

  • The reaction mixture is stirred for several hours at room temperature to allow for the formation of this compound.

  • The product can be extracted from the aqueous layer using an organic solvent like diethyl ether.[3]

Step 2: Hydrolysis of this compound to DL-Valine

  • The extracted this compound is subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., barium hydroxide).[3]

  • The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding the amino acid.

  • The resulting solution is then neutralized to precipitate the racemic valine.

  • The crude DL-valine is collected by filtration and can be purified by recrystallization.

This is a generalized protocol for the fermentative production of L-valine using a genetically engineered microorganism.

  • Strain Preparation: A high-yield strain of a microorganism, such as Corynebacterium glutamicum or Escherichia coli, genetically engineered for L-valine overproduction, is used.[7]

  • Media Preparation: A fermentation medium is prepared containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia), various salts, and trace elements. The medium is sterilized to prevent contamination.[8]

  • Inoculation and Fermentation: The sterilized medium in a bioreactor is inoculated with the prepared microbial strain. The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen to optimize cell growth and L-valine production.[7]

  • Fed-Batch Process: A fed-batch strategy is often employed where the carbon source is fed continuously or intermittently to the bioreactor to maintain optimal substrate concentration and maximize product yield.[9]

  • Downstream Processing: After fermentation, the biomass is separated from the broth by centrifugation or filtration. The L-valine is then recovered from the broth and purified using techniques such as ion-exchange chromatography, crystallization, and drying.[9]

Alternative Applications of this compound and α-Aminonitriles

While the primary application of this compound is in valine synthesis, α-aminonitriles as a class of compounds are versatile intermediates in organic synthesis.

Synthesis of Heterocyclic Compounds

α-Aminonitriles can serve as building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[10][11][12] The presence of both an amino and a nitrile group allows for a range of cyclization reactions. However, specific peer-reviewed examples detailing the use of this compound for the synthesis of novel heterocyclic structures are not widely documented.

Precursors for Other Bioactive Molecules

N-acylated α-aminonitriles have been identified as mechanism-based inhibitors of serine and cysteine proteases, making them valuable targets in drug discovery.[13] While this application has been explored for various α-aminonitriles, specific studies focusing on N-acylated derivatives of this compound are limited.

Role in Prebiotic Chemistry and Peptide Synthesis

α-Aminonitriles are considered crucial precursors in prebiotic chemistry for the formation of amino acids.[14] Recent research has also highlighted the potential of aminonitriles in peptide ligation, suggesting a role in the origins of life by bypassing the need for pre-formed amino acids.[15] In this context, this compound would be the precursor to valine residues in primordial peptides.

Visualizations

Strecker_Synthesis_of_Valine isobutyraldehyde Isobutyraldehyde aminonitrile This compound isobutyraldehyde->aminonitrile ammonia Ammonia (NH3) ammonia->aminonitrile cyanide Cyanide (CN⁻) cyanide->aminonitrile hydrolysis Hydrolysis (H₃O⁺ or OH⁻) aminonitrile->hydrolysis valine DL-Valine hydrolysis->valine resolution Resolution valine->resolution l_valine L-Valine resolution->l_valine d_valine D-Valine resolution->d_valine

Caption: Strecker synthesis pathway for L-Valine production.

Fermentation_of_L_Valine glucose Glucose (Carbon Source) fermentation Fermentation (Bioreactor) glucose->fermentation microorganism Engineered Microorganism (e.g., C. glutamicum) microorganism->fermentation broth Fermentation Broth fermentation->broth separation Biomass Separation broth->separation biomass Biomass (Waste) separation->biomass purification Purification (Ion Exchange, Crystallization) separation->purification Supernatant l_valine L-Valine purification->l_valine

Caption: Industrial fermentation workflow for L-Valine production.

Aminonitrile_Applications aminonitrile This compound valine Valine Synthesis (Primary Application) aminonitrile->valine Established heterocycles Heterocyclic Compounds aminonitrile->heterocycles Potential bioactive Other Bioactive Molecules (e.g., Protease Inhibitors) aminonitrile->bioactive Potential peptides Peptide Synthesis (Prebiotic Chemistry) aminonitrile->peptides Potential

Caption: Overview of this compound applications.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-methylbutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for 2-Amino-3-methylbutanenitrile

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a flammable and hazardous compound. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Immediate Safety Precautions and Hazard Profile

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage[1]. Before handling, it is crucial to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Wear tight-sealing safety goggles and a face shield.
Skin Protection Wear appropriate protective gloves (e.g., chemical-resistant) and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[2][3].
Body Protection Wear appropriate protective clothing to prevent skin exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a certified hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain[4].

  • Segregated Waste Collection :

    • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid[4].

    • Solid Waste : Collect any unused or contaminated solid forms of the chemical, along with contaminated items such as weighing boats, gloves, and absorbent paper, in the designated solid waste container[4].

    • Liquid Waste : For solutions containing this compound, use a dedicated liquid hazardous waste container[4].

  • Storage of Hazardous Waste :

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area must be secure, away from general traffic, and have secondary containment to prevent spills from spreading[4].

  • Arranging for Disposal :

    • Once the waste container is full or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department[4].

    • Complete all necessary waste disposal forms, providing accurate information on the chemical composition and quantity of the waste[4].

    • Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[4].

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.

  • Small Spills : Absorb with earth, sand, or other non-combustible material and transfer to containers for later disposal. Use clean, non-sparking tools to collect the absorbed material[5].

  • Large Spills : Evacuate the area and prevent entry into waterways, sewers, basements, or confined areas. A vapor-suppressing foam may be used to reduce vapors[5].

  • Ignition Sources : Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area[3][5]. All equipment used when handling the product must be grounded[5].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Recommended Disposal Method

The primary recommended method for the disposal of this compound is incineration. The product should be burned in a chemical incinerator equipped with an afterburner and scrubber[2]. It is crucial to exercise extra care during ignition as the material is highly flammable[2]. Surplus and non-recyclable solutions should be offered to a licensed disposal company[2].

Contaminated packaging should be disposed of as unused product. Alternatively, packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable and then disposed of in a sanitary landfill[6]. Combustible packaging materials may be incinerated with flue gas scrubbing[6].

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.

References

Essential Safety and Operational Guide for 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 2-Amino-3-methylbutanenitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical with the following classifications[1]:

  • Flammable liquid and vapor

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes severe skin burns and eye damage

  • Harmful if inhaled

Due to these significant hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves.[2][3][4][5][6] Ensure gloves are rated for chemical resistance to nitriles and amines.To prevent skin contact and absorption, which can be harmful[1].
Eye and Face Protection Tight-sealing safety goggles and a face shield.To protect against splashes which can cause severe eye damage[1].
Skin and Body Protection Chemical-resistant lab coat or apron. Closed-toe shoes.To prevent skin contact and contamination of personal clothing[7].
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood).[7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and amines should be used[7][8].To prevent inhalation of harmful vapors[1].

II. Standard Operating Procedure for Handling this compound

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment prep_setup->prep_materials handle_dispense 4. Dispense Chemical prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Equipment handle_reaction->cleanup_decontaminate cleanup_waste 7. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe 8. Doff PPE cleanup_waste->cleanup_remove_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Methodology:

  • Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Ensure the fume hood is operational and the work area is clean and free of incompatible materials.

  • Assemble Equipment: Gather all necessary glassware, reagents, and other equipment for the experiment.

  • Dispense Chemical: Carefully dispense the required amount of this compound within the fume hood. Avoid generating splashes or aerosols.

  • Perform Experimental Procedure: Carry out the intended experiment, maintaining awareness of the chemical's hazards.

  • Decontaminate Equipment: After use, decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.

  • Dispose of Waste: All waste materials, including contaminated gloves, wipes, and excess chemical, must be disposed of in a designated, sealed, and properly labeled hazardous waste container[7][8].

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a cool, well-ventilated area away from ignition sources.

  • Solid Waste: All contaminated solid waste, such as gloves, paper towels, and pipette tips, must be collected in a separate, sealed, and labeled hazardous waste container.

Disposal Procedure:

  • All waste must be disposed of through a licensed professional waste disposal service[8].

  • Do not pour this compound down the drain or dispose of it with general laboratory trash.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

IV. Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your supervisor and the institutional safety office immediately.

  • For small spills within a fume hood, use an inert absorbent material to contain the spill.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal[9].

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.